molecular formula C5H8N4O B1298493 2-(1H-Imidazol-1-yl)acetohydrazide CAS No. 56563-00-9

2-(1H-Imidazol-1-yl)acetohydrazide

Cat. No.: B1298493
CAS No.: 56563-00-9
M. Wt: 140.14 g/mol
InChI Key: CNCNYKXWAPNJEP-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-Imidazol-1-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazol-1-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNYKXWAPNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359352
Record name 2-imidazol-1-ylacetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-00-9
Record name 2-imidazol-1-ylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-Imidazol-1-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates computational predictions with established experimental protocols to offer a robust framework for its characterization. Key properties including molecular structure, molecular weight, and predicted values for melting point, aqueous solubility, pKa, and the partition coefficient (logP) are presented. Detailed, field-proven methodologies for the experimental determination of these parameters are provided to ensure scientific integrity and reproducibility. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of 2-(1H-Imidazol-1-yl)acetohydrazide and its analogues.

Introduction: The Significance of Physicochemical Profiling

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For a molecule such as 2-(1H-Imidazol-1-yl)acetohydrazide, which incorporates both a polar hydrazide moiety and an ionizable imidazole ring, this profiling is particularly critical. The imidazole group is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its typical pKa near physiological pH. The acetohydrazide component, a versatile pharmacophore, is known to be a precursor for various biologically active heterocyclic systems.

This guide provides an in-depth analysis of the key physicochemical attributes of 2-(1H-Imidazol-1-yl)acetohydrazide, offering both predicted data for initial assessment and detailed experimental workflows for empirical validation.

Molecular Identity and Structural Attributes

Final confirmation of the structure of a synthesized compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The proton NMR of 2-(1H-Imidazol-1-yl)acetohydrazide is expected to show distinct signals for the imidazole ring protons, the methylene protons, and the hydrazide protons. The carbon NMR will similarly provide characteristic peaks for each carbon environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight with high accuracy.

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as the N-H and C=O stretches of the hydrazide and the characteristic vibrations of the imidazole ring.

Core Physicochemical Properties: Predicted and Experimental

A comprehensive understanding of a compound's physicochemical properties is essential for predicting its pharmacokinetic and pharmacodynamic behavior.

Molecular Formula and Weight
PropertyValueSource
Molecular Formula C₅H₈N₄O[1][2]
Molecular Weight 140.14 g/mol [1][2]
CAS Number 56563-00-9[1]
Predicted Physicochemical Data

In the absence of extensive experimental data, computational tools provide valuable initial estimates of a compound's properties. The following table summarizes predicted values for key physicochemical parameters of 2-(1H-Imidazol-1-yl)acetohydrazide.

PropertyPredicted ValueComputational Method
Melting Point (°C) 160-180Group Contribution Methods
Aqueous Solubility (logS) -0.5 to 0.5ALOGPS
pKa (most basic) 6.0 - 7.0ACD/pKa DB
logP -1.5 to -0.5ALOGPS, Molinspiration

Causality Behind Predictions:

  • Melting Point: The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and imidazole nitrogens) suggests strong intermolecular forces, leading to a relatively high predicted melting point for a molecule of its size.

  • Aqueous Solubility: The polar nature of the hydrazide group and the ionizable imidazole ring are expected to confer good aqueous solubility.

  • pKa: The most basic center is predicted to be the non-substituted nitrogen of the imidazole ring. The exact value is influenced by the electron-withdrawing nature of the acetohydrazide substituent.

  • logP: The negative logP value indicates that the compound is hydrophilic, favoring partitioning into the aqueous phase over an octanol phase. This is consistent with its polar functional groups.

Experimental Determination of Physicochemical Properties

The following sections detail the standardized experimental protocols for the empirical determination of the key physicochemical properties of 2-(1H-Imidazol-1-yl)acetohydrazide.

Principle: The melting point is a fundamental physical property used for identification and purity assessment. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.

Experimental Protocol:

  • A small, dry sample of crystalline 2-(1H-Imidazol-1-yl)acetohydrazide is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry crystalline sample prep2 Pack into capillary tube prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Record temperature of first liquid drop meas2->meas3 meas4 Record temperature of complete liquefaction meas3->meas4 result Melting Point Range meas4->result

Caption: Workflow for determining the melting point of a solid sample.

Principle: The shake-flask method is the gold standard for determining the intrinsic solubility of a compound in a specific solvent, typically water or a buffered solution.

Experimental Protocol:

  • An excess amount of 2-(1H-Imidazol-1-yl)acetohydrazide is added to a known volume of purified water or a buffer of defined pH in a sealed flask.

  • The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to buffer prep2 Seal flask prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 ana1 Filter to remove undissolved solid equil1->ana1 ana2 Analyze filtrate concentration (UV-Vis/HPLC) ana1->ana2 result Aqueous Solubility ana2->result

Caption: Shake-flask method for determining aqueous solubility.

Principle: Potentiometric titration is a highly accurate method for determining the acid dissociation constant(s) (pKa) of an ionizable compound. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Experimental Protocol:

  • A known amount of 2-(1H-Imidazol-1-yl)acetohydrazide is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

Workflow for pKa Determination via Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis cluster_result Result prep1 Dissolve compound in solvent prep2 Calibrate pH meter prep1->prep2 titr1 Add titrant in small increments prep2->titr1 titr2 Record pH after each addition titr1->titr2 ana1 Plot pH vs. volume of titrant titr2->ana1 ana2 Determine half-equivalence point ana1->ana2 result pKa Value ana2->result

Caption: Potentiometric titration workflow for pKa determination.

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common approach for its determination.

Experimental Protocol:

  • A solution of 2-(1H-Imidazol-1-yl)acetohydrazide is prepared in one of the two pre-saturated immiscible phases (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the other pre-saturated phase in a sealed container.

  • The mixture is agitated until partitioning equilibrium is reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for logP Determination via Shake-Flask Method

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result prep1 Prepare solution in one phase prep2 Mix with the other immiscible phase prep1->prep2 equil1 Agitate to reach equilibrium prep2->equil1 sep1 Separate phases by centrifugation equil1->sep1 sep2 Determine concentration in each phase (HPLC-UV) sep1->sep2 result logP Value sep2->result G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis start Imidazole + Ethyl Chloroacetate reagents1 K₂CO₃, Acetonitrile start->reagents1 product1 Ethyl 2-(1H-imidazol-1-yl)acetate start->product1 reagents1->product1 reagents2 Hydrazine Hydrate, Ethanol, Reflux product1->reagents2 final_product 2-(1H-Imidazol-1-yl)acetohydrazide product1->final_product reagents2->final_product

Caption: Proposed two-step synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of 2-(1H-Imidazol-1-yl)acetohydrazide. By combining computational predictions with established experimental protocols, a comprehensive framework for the characterization of this molecule has been established. The provided methodologies for synthesis and analysis are designed to be robust and reproducible, enabling researchers to confidently work with this compound. A thorough understanding of the properties outlined in this guide is essential for the rational design and development of novel therapeutics based on the 2-(1H-Imidazol-1-yl)acetohydrazide scaffold.

References

  • EON Biotech. 2-(1H-imidazol-1-yl)acetohydrazide – (56563-00-9). [Link]

  • Shi, D., et al. (2009). 2-(1H-Benzotriazol-1-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1538. [Link]

Sources

A Technical Guide to the Biological Activity Screening of Imidazole-Based Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological evaluation of imidazole-based hydrazides. The imidazole ring, a privileged scaffold in medicinal chemistry, combined with the versatile hydrazide moiety, offers a rich chemical space for the discovery of novel therapeutic agents.[1][2][3][4][5] This document moves beyond a simple recitation of protocols, delving into the rationale behind experimental design and the interpretation of results to empower robust and meaningful screening cascades.

The Imidazole-Hydrazide Scaffold: A Privileged Combination in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[1][6] Its unique electronic properties and ability to participate in hydrogen bonding and metal ion coordination make it a key component in many biologically active molecules and FDA-approved drugs.[1][5][7] The amphoteric nature of the imidazole ring allows it to interact with a variety of biological targets.[5][6][8] Hydrazides, characterized by the R-CO-NH-NH2 functional group, are highly reactive intermediates that can be readily converted into a diverse array of heterocyclic compounds, including hydrazones.[9][10] The combination of these two moieties creates a molecular framework with significant potential for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[9][11]

Synthesis of an Imidazole-Based Hydrazide Library

A successful screening campaign begins with a well-designed chemical library. The synthesis of imidazole-based hydrazides typically involves a multi-step process. A common approach is the conversion of a carboxylic acid-functionalized imidazole to its corresponding ester, followed by reaction with hydrazine hydrate.[6][12][13]

Illustrative Synthetic Scheme:

  • Step 1: Esterification. An imidazole carboxylic acid is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding imidazole ester.

  • Step 2: Hydrazinolysis. The resulting ester is then refluxed with hydrazine hydrate to produce the desired imidazole-based hydrazide.[6][12]

Further derivatization, for instance, by reacting the hydrazide with various aldehydes or ketones, can generate a library of imidazole-based hydrazones, expanding the chemical diversity for screening.[6][9]

A Hierarchical Screening Cascade for Biological Activity

A tiered or hierarchical screening approach is a cost-effective and efficient strategy to identify promising lead compounds. This involves progressing from broad, high-throughput primary screens to more specific and complex secondary and mechanistic assays.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays Primary_Antimicrobial Antimicrobial Activity (MIC Determination) Secondary_Antimicrobial MBC Determination Time-Kill Kinetics Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Anticancer Anticancer Activity (MTT Assay) Secondary_Anticancer Apoptosis Assays Cell Cycle Analysis Primary_Anticancer->Secondary_Anticancer Potent Hits Primary_Anti_inflammatory Anti-inflammatory Activity (Protein Denaturation Assay) Secondary_Anti_inflammatory Enzyme Inhibition Assays (COX/LOX) Primary_Anti_inflammatory->Secondary_Anti_inflammatory Promising Leads Library Imidazole-Hydrazide Library Library->Primary_Antimicrobial Broad Spectrum Library->Primary_Anticancer Diverse Cell Lines Library->Primary_Anti_inflammatory In vitro model

Caption: A hierarchical screening cascade for imidazole-based hydrazides.

Primary Screening Protocols

Primary screens are designed to rapidly assess the biological activity of a large number of compounds and identify "hits" for further investigation.

Antimicrobial Activity Screening

The initial evaluation of antimicrobial properties is crucial, given the rising threat of multidrug-resistant pathogens.[9]

The broth microdilution method is a widely used technique to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium within a 96-well microtiter plate.[15]

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the imidazole-based hydrazides in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[16]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the test compounds. Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[16]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[16]

Rationale for Experimental Choices:

  • Choice of Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used to assess the spectrum of activity.

  • Standardization: Adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of results.

Anticancer Activity Screening

The imidazole scaffold is present in several anticancer drugs, making this a promising area of investigation.[6][7][17][18][19][20]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[23]

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-based hydrazides for a specified duration (e.g., 48 or 72 hours).[23]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1.5-4 hours at 37°C.[23][24]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[23][24]

  • Data Analysis: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then determined.

Rationale for Experimental Choices:

  • Choice of Cell Lines: A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be used to evaluate the spectrum of anticancer activity.[2] It is also advisable to include a non-cancerous cell line (e.g., normal human peripheral blood mononuclear cells) to assess selectivity.[2]

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal.[25] Imidazole derivatives have shown potential in this area, partly through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7]

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid preliminary screening method for anti-inflammatory activity.[25][26]

Principle: The ability of a compound to inhibit the thermally induced denaturation of a protein (such as bovine serum albumin or egg albumin) is measured.[26][27]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 5% w/v aqueous bovine serum albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.3).[26]

  • Incubation: Incubate the reaction mixtures at 37°C for 15-20 minutes.[26][28][29]

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at a high temperature (e.g., 70°C) for 5-10 minutes.[26][28]

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[26]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[27]

Secondary and Mechanistic Assays

Compounds that demonstrate significant activity in primary screens ("hits") are advanced to secondary assays to confirm their activity and elucidate their mechanism of action.

Mechanistic_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Anti_inflammatory Anti-inflammatory Mechanisms Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest (G2/M phase) Kinase Kinase Inhibition (e.g., EGFR) Tubulin Tubulin Polymerization Inhibition COX COX-2 Inhibition LOX 5-LOX Inhibition ROS Inhibition of ROS Generation Hit_Compound Active Imidazole- Hydrazide Hit_Compound->Apoptosis Hit_Compound->CellCycle Hit_Compound->Kinase Hit_Compound->Tubulin Hit_Compound->COX Hit_Compound->LOX Hit_Compound->ROS

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(1H-Imidazol-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(1H-imidazol-1-yl)acetohydrazide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, with a particular focus on their antimicrobial and anticancer potential. We will dissect the synthetic rationale, explore the causal relationships between structural modifications and biological outcomes, and provide detailed experimental protocols to empower researchers in the design and development of novel therapeutic agents based on this versatile pharmacophore.

Introduction: The Imidazole-Hydrazide Pharmacophore

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with metal ions make it an exceptional pharmacophore for interacting with a wide array of biological targets.[3][4] When coupled with the hydrazide-hydrazone moiety (–CO–NH–N=CH-), a functional group known for its diverse biological activities and utility as a synthetic intermediate, the resulting 2-(1H-imidazol-1-yl)acetohydrazide scaffold emerges as a powerful platform for drug discovery.[1][5]

Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral activities.[1][6][7][8] This guide will synthesize findings from various studies to build a coherent understanding of how specific structural modifications to this scaffold influence its therapeutic potential.

Synthetic Strategy: Building the Core and its Analogs

The synthesis of 2-(1H-imidazol-1-yl)acetohydrazide derivatives is a multi-step process that offers several points for diversification. The general synthetic pathway allows for the introduction of various substituents on the imidazole ring, the acetohydrazide linker, and most commonly, the terminal portion of the molecule through the formation of hydrazones.

General Synthetic Workflow

The primary route to the target compounds involves a three-step sequence starting from imidazole. This process is designed for flexibility, allowing for the generation of a diverse chemical library for SAR studies.

Synthetic_Workflow Imidazole Imidazole Intermediate1 Ethyl 2-(1H-imidazol-1-yl)acetate Imidazole->Intermediate1 Alkylation EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Intermediate1 CoreScaffold 2-(1H-Imidazol-1-yl)acetohydrazide (Core Scaffold) Intermediate1->CoreScaffold Hydrazinolysis HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->CoreScaffold FinalProduct Final Hydrazone Derivatives CoreScaffold->FinalProduct Condensation AldehydeKetone Aldehyde/Ketone (R-CHO/R-COR') AldehydeKetone->FinalProduct

Caption: General synthetic workflow for 2-(1H-imidazol-1-yl)acetohydrazide derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

  • To a solution of imidazole (0.1 mol) in a suitable solvent such as ethanol, add a base like sodium ethoxide (0.1 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (0.1 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 5-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2.2.2: Synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide (Core Scaffold)

  • Dissolve ethyl 2-(1H-imidazol-1-yl)acetate (0.05 mol) in ethanol.

  • Add hydrazine hydrate (0.1 mol, 80% solution) to the mixture.

  • Reflux the reaction mixture for 10-12 hours.[9]

  • Cool the mixture in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure acetohydrazide.

Protocol 2.2.3: Synthesis of N'-Aryl/Heteroaryl-2-(1H-imidazol-1-yl)acetohydrazide Derivatives (Hydrazones)

  • Dissolve 2-(1H-imidazol-1-yl)acetohydrazide (0.01 mol) in absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Add the desired aldehyde or ketone (0.01 mol) to the mixture.

  • Reflux the reaction for 1-2 hours.[1]

  • Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product.

  • Filter the solid product, wash with ethanol, and recrystallize from a suitable solvent to obtain the final hydrazone derivative.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(1H-imidazol-1-yl)acetohydrazide derivatives can be systematically modulated by altering three key structural components:

  • R1: Substituents on the imidazole ring.

  • R2: Modifications to the acetohydrazide linker.

  • R3 & R4: Substituents on the terminal phenyl or heterocyclic ring of the hydrazone.

SAR in Antimicrobial Activity

The imidazole-hydrazone scaffold has shown significant promise as a source of novel antimicrobial agents, targeting both bacteria and fungi.[1][10]

Key Insights:

  • The Hydrazone Moiety is Crucial: The condensation of the core acetohydrazide with various aldehydes and ketones to form hydrazones is a critical step for conferring significant antimicrobial activity.

  • Influence of Terminal Substituents (R3, R4):

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the terminal aromatic ring generally enhances antibacterial activity.[1]

    • Hydroxyl and Methoxy Groups: Substituents like hydroxyl (-OH) and methoxy (-OCH3) on the terminal phenyl ring have been shown to contribute to potent activity, potentially by forming hydrogen bonds with target enzymes.

  • Heterocyclic Termini: Replacing the terminal phenyl ring with other heterocyclic systems can also lead to potent antimicrobial agents. For instance, derivatives incorporating coumarin or benzofuran moieties have demonstrated excellent antimicrobial efficacy.[1]

Molecular Docking Insights: Molecular docking studies on active antimicrobial compounds have suggested that they may act as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P], an essential enzyme in the biosynthesis of the bacterial cell wall.[1] This inhibition blocks the production of vital cell wall precursors, leading to cell death.[1]

SAR Decision Pathway for Antimicrobial Activity ```dot digraph "SAR_Antimicrobial" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

}``` Caption: Decision pathway for optimizing antimicrobial activity.

SAR in Anticancer Activity

Derivatives of the 2-(1H-imidazol-1-yl)acetohydrazide scaffold have also been investigated for their potential as anticancer agents, showing promising results against various cancer cell lines.

[11][12]Key Insights:

  • Benzimidazole Analogs: A significant number of potent anticancer agents in this class are actually derivatives of benzimidazole, a fused-ring analog of imidazole. For example, N'-(substituted-benzylidene)-2-(2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazides have shown excellent inhibitory activity against cell lines such as A549 (lung), HCT116 (colon), and HepG2 (liver). *[11] Influence of Terminal Substituents (R3, R4):

    • Hydroxy and Bromo Substitutions: Compounds with dihydroxy or bromo-hydroxy substitutions on the terminal benzylidene ring have demonstrated particularly high potency. F[11]or instance, N-(2,4-dihydroxybenzylidene) and N-(5-bromo-2-hydroxy-benzylidene) derivatives exhibited IC50 values in the low micromolar range (4-17 µM) against several cancer cell lines. *[11] Mechanism of Action: While the exact mechanisms are still under investigation, some benzimidazole derivatives have been shown to induce apoptotic cell death in cancer cells.

[12]Quantitative SAR Data for Anticancer Activity

Compound IDTerminal Substituent (on Benzylidene Ring)A549 (IC50, µM)HCT116 (IC50, µM)HepG2 (IC50, µM)Reference
5a 2,4-dihydroxy4.126.255.87
5d 5-bromo-2-hydroxy6.884.317.14
5-FU (Reference Drug)28.53.218.6
SU11248 (Reference Drug)5.27.86.5

This table summarizes data for selected potent compounds from the literature for comparative purposes.

Future Directions and Conclusion

The 2-(1H-imidazol-1-yl)acetohydrazide scaffold is a fertile ground for the development of new therapeutic agents. The synthetic accessibility and the clear structure-activity relationships outlined in this guide provide a solid foundation for further research.

Future research should focus on:

  • Expanding the diversity of heterocyclic rings used in the terminal hydrazone portion.

  • Investigating substitutions on the imidazole ring itself, an area that remains relatively underexplored.

  • Elucidating the precise mechanisms of action for the most potent compounds through advanced biological and computational studies.

  • Optimizing pharmacokinetic properties (ADME/Tox) to translate the in vitro potency of these compounds into in vivo efficacy.

References

  • Al-Soud, Y. A., et al. (2022). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Molecules, 27(23), 8213. [Link]

  • de Souza, M. V. N., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1328. [Link]

  • Liu, T., et al. (2012). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3122-3125. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. ResearchGate. [Link]

  • Figueiredo, J. M., et al. (2000). Design and synthesis of novel potent antinociceptive agents: methyl-imidazolyl N-acylhydrazone derivatives. Bioorganic & Medicinal Chemistry, 8(9), 2243-2248. [Link]

  • Askar, F. W., & Nief, O. A. (2016). Synthesis and biological evaluation of some imidazoline derivatives. Semantic Scholar. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules, 27(7), 2200. [Link]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3045-3063. [Link]

  • Barreiro, E. J., et al. (2000). Design and Synthesis of Novel Potent Antinociceptive Agents: Methyl-imidazolyl N-Acylhydrazone Derivatives. ResearchGate. [Link]

  • Taha, M. O., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(22), 5299. [Link]

  • Singh, S., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 151-156. [Link]

  • Sharma, P. C., et al. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 13(1), 16738. [Link]

  • Golcienė, A., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 14(11), 2201-2216. [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(23), 7249. [Link]

  • Kumar, V., et al. (2023). DESIGN, SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE DERIVATIVES AS POTENTIAL THERAPEUTIC AGENTS. International Journal of Advance Research in Science and Engineering, 12(03). [Link]

  • El-Sayed, W. M., et al. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(19), 329-340. [Link]

  • Yang, S., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(5), 2378. [Link]

  • Holla, B. S., et al. (2004). Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives. Indian Journal of Chemistry, 43B, 1754-1759. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-629. [Link]

  • Maccari, R., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. ArTS, 10(19), 1-13. [Link]

  • Utekhina, A. Y., et al. (2022). Synthesis, Structure and Biological Activity of Novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine Derivatives and Their Copper(II) Complexes. Molecules, 27(21), 7481. [Link]/1420-3049/27/21/7481)

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide, a valuable building block in medicinal chemistry and drug discovery. The protocol herein is presented with in-depth explanations of the underlying chemical principles and procedural rationale, ensuring both reproducibility and a thorough understanding of the synthesis.

Introduction: The Significance of 2-(1H-Imidazol-1-yl)acetohydrazide

The imidazole nucleus is a cornerstone in the design of therapeutic agents due to its versatile chemical properties and its presence in numerous biologically active molecules, such as the amino acid histidine and the neurotransmitter histamine.[1] Consequently, imidazole-containing compounds have found broad applications in medicine.[1] 2-(1H-Imidazol-1-yl)acetohydrazide serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, thiazoles, and oxadiazoles, many of which exhibit significant pharmacological activities.[2][3][4] Its utility lies in the reactive hydrazide functional group, which readily participates in cyclization and condensation reactions to form more complex molecular architectures.

This guide details a reliable and efficient two-step synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide, commencing with the N-alkylation of imidazole followed by hydrazinolysis of the resulting ester.

Synthesis Overview

The synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide is typically achieved through a two-step sequence:

  • Step 1: N-Alkylation of Imidazole. Imidazole is reacted with an appropriate haloacetate ester, such as ethyl chloroacetate, in the presence of a base to yield ethyl 2-(1H-imidazol-1-yl)acetate.

  • Step 2: Hydrazinolysis. The synthesized ethyl 2-(1H-imidazol-1-yl)acetate is then treated with hydrazine hydrate to afford the desired product, 2-(1H-Imidazol-1-yl)acetohydrazide.

This synthetic strategy is widely applicable for the preparation of various acetohydrazide derivatives.[1][3][4]

Chemical Reaction Pathway

Synthesis_of_2-(1H-Imidazol-1-yl)acetohydrazide cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis imidazole Imidazole intermediate Ethyl 2-(1H-imidazol-1-yl)acetate imidazole->intermediate + ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate base Base (e.g., K2CO3) Solvent (e.g., Ethyl Acetate) product 2-(1H-Imidazol-1-yl)acetohydrazide intermediate->product intermediate->product Reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->product + ethanol Ethanol (solvent)

Figure 1: Overall reaction scheme for the synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide.

Detailed Synthesis Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Part 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate

This procedure is adapted from established methods for the N-alkylation of imidazole.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Imidazole68.0810.0 g0.147
Ethyl Chloroacetate122.5518.0 g (15.2 mL)0.147
Anhydrous Potassium Carbonate138.2130.5 g0.221
Ethyl Acetate88.11200 mL-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (10.0 g, 0.147 mol), anhydrous potassium carbonate (30.5 g, 0.221 mol), and ethyl acetate (200 mL).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl chloroacetate (18.0 g, 0.147 mol) dropwise over 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After completion of the reaction (as indicated by the disappearance of the imidazole spot on TLC), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and the washings. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(1H-imidazol-1-yl)acetate as an oil.

Rationale: The use of potassium carbonate as a base is crucial for deprotonating the imidazole, thereby activating it for nucleophilic attack on the electrophilic carbon of ethyl chloroacetate. Ethyl acetate is an effective solvent for this reaction.

Part 2: Synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide

This hydrazinolysis step is a common and efficient method for converting esters to hydrazides.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-(1H-imidazol-1-yl)acetate154.17(Crude from Part 1)~0.147
Hydrazine Hydrate (80%)50.0618.4 g (18.0 mL)~0.294
Absolute Ethanol46.07150 mL-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the crude ethyl 2-(1H-imidazol-1-yl)acetate in absolute ethanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (18.0 mL, ~0.294 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The formation of the product can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, 2-(1H-Imidazol-1-yl)acetohydrazide, will precipitate as a white solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable hydrazide. Ethanol serves as a suitable solvent for both the ester and hydrazine hydrate.

Experimental Workflow Diagram

Experimental_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrazide Formation A Combine Imidazole, K2CO3, and Ethyl Acetate B Add Ethyl Chloroacetate A->B C Reflux for 4-6 hours B->C D Cool and Filter C->D E Wash with NaHCO3 and Brine D->E F Dry and Concentrate E->F G Obtain Crude Ester F->G H Dissolve Crude Ester in Ethanol G->H Proceed to Part 2 I Add Hydrazine Hydrate H->I J Reflux for 3-5 hours I->J K Cool in Ice Bath J->K L Filter Precipitate K->L M Wash with Cold Ethanol L->M N Dry the Product M->N O Obtain 2-(1H-Imidazol-1-yl)acetohydrazide N->O

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization

The synthesized 2-(1H-Imidazol-1-yl)acetohydrazide should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H, C=O, and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.

    • Hydrazine hydrate is corrosive and a suspected carcinogen. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Part 1 Incomplete reactionExtend the reflux time and monitor by TLC.
Insufficient baseEnsure anhydrous potassium carbonate is used and is of good quality.
Loss during work-upPerform extractions carefully to minimize loss.
Incomplete reaction in Part 2 Insufficient hydrazine hydrateUse a slight excess of hydrazine hydrate.
Short reaction timeIncrease the reflux time and monitor by TLC.
Product does not precipitate in Part 2 Product is too soluble in ethanolReduce the volume of ethanol by partial evaporation before cooling.
Cool the solution for a longer period or in a freezer.

References

  • MDPI. (2022-01-27). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from [Link]

  • Springer. (2008-11-17). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • Arastirmax. (2012). SYNTHESIS AND CHARACTERIZATION OF 2-(1H-BENZIMIDAZOL-2-YL-SULFANYL) ACETO HYDRAZIDE. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

  • Atmiya University. Chapter : 1 Synthesis and Characterization of Oxadiazole Derivatives Bearing Imidazo[1,2- a]pyridine Scaffold. Retrieved from [Link]

  • Baghdad Science Journal. (2021-03-30). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Retrieved from [Link]

  • Bibliomed. SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Google Patents. (n.d.). CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride.
  • Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Retrieved from [Link]

  • ResearchGate. (n.d.). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in.... Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2024-02-21). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Retrieved from [Link]

  • SciSpace. (2013-02-06). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Retrieved from [Link]

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Application Notes and Protocols for Determining the Antimicrobial Activity of 2-(1H-Imidazol-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] Imidazole and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[3][4][5][6][7] The hydrazide-hydrazone scaffold is also a well-established pharmacophore known for its diverse biological properties, including antimicrobial effects.[8][9] The conjugation of these two moieties in the form of 2-(1H-imidazol-1-yl)acetohydrazide derivatives presents a promising avenue for the development of novel antimicrobial compounds.[10]

This guide provides a comprehensive framework for the in vitro evaluation of the antimicrobial potential of newly synthesized 2-(1H-imidazol-1-yl)acetohydrazide derivatives. The protocols detailed herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[11][12][13][14][15] We will delve into the principles and methodologies of the agar disk diffusion method for preliminary screening, followed by the broth microdilution technique to quantitatively determine the Minimum Inhibitory Concentration (MIC). Finally, we will outline the procedure for establishing the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal effects.

Part 1: Foundational Principles and Strategic Approach

Before embarking on the experimental protocols, it is crucial to understand the strategic workflow for assessing a novel compound's antimicrobial properties. The process is a tiered approach, moving from qualitative screening to quantitative assessment.

The Rationale Behind a Tiered Screening Approach

A tiered approach is both efficient and cost-effective.

  • Primary Screening (Qualitative): The agar disk diffusion method offers a rapid and straightforward initial assessment of antimicrobial activity. It allows for the screening of multiple derivatives against a panel of microorganisms to identify "hits" – compounds that show any inhibitory effect.

  • Secondary Screening (Quantitative): For compounds identified as "hits," the broth microdilution method is employed to determine the MIC. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism and is a critical metric for evaluating potency.[16][17]

  • Tertiary Assessment (Bactericidal vs. Bacteriostatic): The MBC test is a subsequent step to the MIC assay. It determines the lowest concentration of the agent that results in a 99.9% reduction in the initial bacterial inoculum, thereby classifying the compound's effect as either bactericidal (killing) or bacteriostatic (inhibiting growth).[1][18][19]

The following diagram illustrates this strategic workflow:

G cluster_0 Compound Preparation cluster_1 Antimicrobial Screening Workflow Compound Synthesized 2-(1H-Imidazol-1-yl) acetohydrazide Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Screen Primary Screening: Agar Disk Diffusion Stock->Screen Analyze_Screen Analyze Zones of Inhibition Screen->Analyze_Screen Decision Active? Analyze_Screen->Decision MIC_Assay Secondary Screening: Broth Microdilution (MIC) Decision->MIC_Assay Yes Report Final Report & Data Analysis Decision->Report No Analyze_MIC Determine MIC Value MIC_Assay->Analyze_MIC MBC_Assay Tertiary Assessment: Plating for MBC Analyze_MIC->MBC_Assay Analyze_MBC Determine MBC Value MBC_Assay->Analyze_MBC Analyze_MBC->Report

Caption: Strategic workflow for antimicrobial evaluation.

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key assays. Adherence to aseptic techniques is paramount throughout these procedures.

Preparation of Materials

The synthesis of 2-(1H-imidazol-1-yl)acetohydrazide derivatives typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone.[9][10][20][21][22][23][24]

  • Solubility is Key: Due to the often-limited aqueous solubility of novel organic compounds, a suitable solvent must be chosen. Dimethyl sulfoxide (DMSO) is commonly used. It is crucial to run a solvent control to ensure that the concentration of DMSO used does not inhibit microbial growth.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility permits) of each derivative in sterile DMSO. Store these solutions at -20°C. Subsequent dilutions will be made in the appropriate sterile broth.

  • Test Organisms: A representative panel of microorganisms should be used, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6051), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and potentially a fungal strain like Candida albicans ATCC 10231.[20]

  • Culture Media: Use Mueller-Hinton Agar (MHA) for the disk diffusion test and Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the broth microdilution test, as recommended by CLSI.[25] For fungi, Sabouraud Dextrose Agar/Broth can be used.[20]

  • Inoculum Standardization (Critical Step): The final concentration of the inoculum is a critical variable. Standardizing it ensures the reproducibility of the assay. The McFarland turbidity standard is the established method for this.

    • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies.[11]

    • Transfer these colonies to a tube of sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This is typically done by adding more bacteria or more sterile saline while comparing the tubes against a white background with contrasting black lines.[26] A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)

This method provides a qualitative assessment of antimicrobial activity.[26][27]

  • Principle: The test compound diffuses from a saturated paper disk into an agar plate seeded with the test microorganism. If the compound is effective, it will inhibit microbial growth, creating a clear "zone of inhibition" around the disk.[11][26] The diameter of this zone is proportional to the compound's activity and diffusibility in the agar.

  • Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted suspension.[27] Rotate the swab against the inner wall of the tube to remove excess liquid.[27]

  • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[27]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[27]

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Pipette a fixed volume (e.g., 10 µL) of the stock solution of each test derivative onto a separate disk.

  • Include a positive control (a disk with a known antibiotic, e.g., Gentamicin) and a negative control (a disk with the solvent, e.g., DMSO).[20]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria.[20]

  • Result Measurement: After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or calipers.[11]

Protocol 2: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the quantitative potency of an antimicrobial agent.[12][17][28]

  • Principle: The test compound is serially diluted in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound at which no visible growth occurs after incubation.[16][28]

  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (appropriately diluted from the DMSO stock to a starting concentration in CAMHB) to the first well of a row.[8]

  • Mix the contents of the first well by pipetting up and down, then transfer 100 µL to the second well. This constitutes a two-fold dilution.

  • Repeat this serial dilution process down the row to the tenth well. Discard the final 100 µL from the tenth well.[8] Wells 1-10 now contain a gradient of compound concentrations.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no test compound.

    • Well 12 (Sterility Control): This well contains only 200 µL of uninoculated CAMHB.

  • Inoculation: Dilute the 0.5 McFarland suspension so that after adding it to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Typically, this involves a 1:100 dilution of the standardized inoculum. Then, add 100 µL of this diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which there is no visible growth (i.e., the well is clear). You can use a plate reader to measure absorbance at 600 nm for a more quantitative assessment.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed after the MIC has been determined.[18]

  • Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][19]

  • From the clear wells of the MIC plate (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh, antibiotic-free MHA plate.

  • Also, plate an aliquot from the growth control well to ensure the bacteria were viable.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the activity of different derivatives.

Tabulating Results

Summarize the quantitative data in a structured table.

Table 1: Example of Antimicrobial Activity Data for Imidazolyl Acetohydrazide Derivatives

Compound IDTest OrganismZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A S. aureus1816322Bactericidal
E. coli1264>256>4Bacteriostatic
Derivative B S. aureus228162Bactericidal
E. coli15321284Bactericidal
Gentamicin S. aureus25122Bactericidal
(Control)E. coli21242Bactericidal
DMSO (Control)S. aureus0>256>256-Inactive
E. coli0>256>256-Inactive
Interpreting the MBC/MIC Ratio

The MBC/MIC ratio is a valuable metric for classifying the primary effect of the antimicrobial agent.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[19]

  • Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is considered bacteriostatic.

Conclusion

The protocols outlined in this application note provide a robust and standardized framework for the preliminary antimicrobial evaluation of novel 2-(1H-imidazol-1-yl)acetohydrazide derivatives. By systematically employing agar disk diffusion for initial screening, broth microdilution for MIC determination, and subsequent MBC testing, researchers can effectively identify and characterize promising new antimicrobial candidates. Adherence to established guidelines, such as those from the CLSI, is crucial for generating reliable and comparable data, which is the foundation for further preclinical development.[13][15] The insights gained from these assays are the first critical step in the long journey of developing new drugs to combat the growing threat of antimicrobial resistance.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available from: [Link]

  • MDPI. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and antimicrobial screening of some novel 2-(1H-azol-1-yl)-N'-(4-substitutedbenzylidene) acetohydrazide. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • PubMed. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Available from: [Link]

  • PubMed. (2006). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Available from: [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL 2-(2-BENZYL-1H-BENZO[d]IMIDAZOL-1-YL) ACETOHYDRAZONE DERIVATIVES AS ANTIBACTERIAL AGENTS. Available from: [Link]

  • S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. Available from: [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • PMC - NIH. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Clinical and Laboratory Standards Institute. (2022). Implementation of the CLSI Method for Direct Disk Diffusion Testing From Positive Blood Cultures. Available from: [Link]

  • PMC - NIH. (2015). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Available from: [Link]

  • Bio-protocol. (n.d.). Determination of Minimum Inhibitory Concentration (MIC). Available from: [Link]

  • DergiPark. (2020). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Available from: [Link]

  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Available from: [Link]

  • PMC - NIH. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • MDPI. (2023). Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. Available from: [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Available from: [Link]

  • PubMed. (2022). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Available from: https://pubmed.ncbi.nlm.nih.gov/35929633/
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

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Application Note: Evaluating the Cytotoxicity of 2-(1H-Imidazol-1-yl)acetohydrazide Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for assessing the in vitro cytotoxicity of novel 2-(1H-imidazol-1-yl)acetohydrazide derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental tool in drug discovery for preliminary screening of compound toxicity.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established scientific principles. It explains the causality behind experimental choices, outlines a self-validating protocol with essential controls, and provides guidance on data analysis and interpretation to ensure the generation of robust and reliable results.

Principle of the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[1][2] This conversion is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase, in metabolically active cells.[1][3] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[4][5]

Dead or inactive cells lose this enzymatic capability. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[6] The absorbance of this solution is measured using a spectrophotometer (plate reader) at a wavelength of approximately 570 nm.[4][6] A higher absorbance value correlates with a greater number of viable, metabolically active cells.

Experimental Workflow Overview

A successful MTT assay follows a logical progression from cell preparation to data analysis. The workflow is designed to ensure reproducibility and accuracy at each stage.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Maintain & Culture Selected Cell Line C Seed Cells into 96-well Plate A->C B Prepare Serial Dilutions of Hydrazide Derivatives D Treat Cells with Compound Dilutions B->D C->D E Incubate for Exposure Period (e.g., 24-72h) D->E F Add MTT Reagent to each well E->F G Incubate (2-4h) to allow Formazan Formation F->G H Solubilize Formazan Crystals with DMSO G->H I Read Absorbance at ~570 nm H->I J Calculate % Viability & Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: High-level workflow for the MTT cytotoxicity assay.

Materials and Reagents

Equipment
  • Laminar Flow Hood (Sterile)

  • CO2 Incubator (37°C, 5% CO2)

  • Inverted Microscope

  • Microplate Reader (with 570 nm and optional 630 nm filters)

  • Multichannel Pipettes (10-200 µL range)

  • Serological Pipettes

  • Sterile Pipette Tips

  • Hemocytometer or Automated Cell Counter

  • Centrifuge

Consumables
  • Sterile, flat-bottomed 96-well cell culture plates

  • Sterile reagent reservoirs

  • Cell culture flasks (T-25, T-75)

  • Sterile centrifuge tubes (15 mL, 50 mL)

Reagents and Solutions
  • Cell Line: Appropriate for the therapeutic target (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Complete Growth Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • MTT Reagent (5 mg/mL Stock): Dissolve MTT powder in sterile PBS. Filter-sterilize the solution and store in light-protected aliquots at -20°C.[1]

  • Test Compounds: 2-(1H-Imidazol-1-yl)acetohydrazide derivatives, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-100 mM).

  • Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate assay performance.

Detailed Experimental Protocol

STEP 1: Cell Culture and Seeding
  • Maintain Cells: Culture the selected cell line in a T-75 flask with complete growth medium in a 37°C, 5% CO2 incubator. Subculture cells before they reach 80-90% confluency to maintain exponential growth.

  • Harvest Cells: For adherent cells, wash with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach. Neutralize trypsin with complete growth medium.

  • Count Cells: Use a hemocytometer or automated cell counter to determine the cell density.

  • Seed Plate: Dilute the cell suspension to the optimal seeding density in a 96-well plate. This must be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells/well in a final volume of 100 µL.[7]

    • Rationale: An optimal cell density ensures that cells are in the logarithmic growth phase during the experiment and that the absorbance signal falls within the linear range of the plate reader.

  • Incubate: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[3]

STEP 2: Compound Preparation and Treatment
  • Prepare Compound Dilutions: Perform a serial dilution of the 2-(1H-Imidazol-1-yl)acetohydrazide derivative stock solution in serum-free or low-serum medium. A typical starting range is 0.1 µM to 100 µM.

    • Expert Tip: The final concentration of DMSO in the wells should not exceed 0.5%, as higher concentrations can be cytotoxic.[8] Prepare a vehicle control using the same final DMSO concentration as the highest compound dose.

  • Design Plate Layout: A robust plate layout is critical for data integrity. Include the following controls:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells with medium + highest DMSO concentration.

    • Test Wells: Cells treated with various concentrations of the hydrazide derivatives.

    • Positive Control: Cells treated with a known cytotoxic drug.

    • Blank Control: Medium only, no cells (for background subtraction).

  • Treat Cells: After the 24-hour pre-incubation, carefully remove the old medium and add 100 µL of the prepared compound dilutions (or control solutions) to the appropriate wells.

  • Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

STEP 3: MTT Assay Procedure
  • Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[4][9]

    • Causality: Adding MTT to live cells initiates the enzymatic reaction. The incubation time that follows is critical for sufficient formazan to accumulate.

  • Incubate: Incubate the plate for 2-4 hours at 37°C.[3][4] During this time, viable cells will produce visible purple formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Troubleshooting: Incomplete removal of media can lead to high background.[7] Conversely, aggressive aspiration can remove formazan crystals, leading to signal loss.[10]

  • Add Solubilizer: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9]

  • Mix: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[1][11]

STEP 4: Data Acquisition
  • Read Absorbance: Measure the absorbance of each well at 570 nm using a microplate reader.[4][12]

  • Optional Background Correction: If significant background is observed, a reference wavelength of 630 nm can be used to subtract non-specific absorbance.[1]

Data Analysis and Interpretation

The raw absorbance data must be processed to determine the cytotoxic effect of the compounds.

Data_Analysis_Workflow cluster_raw Step 1: Data Collection cluster_norm Step 2: Normalization cluster_ic50 Step 3: IC50 Determination A Raw Absorbance Values (OD at 570 nm) B Subtract Blank Control (Media Only) A->B C Calculate Average OD for each condition (triplicates) B->C D Calculate % Viability: (OD_sample / OD_vehicle_control) * 100 C->D E Plot % Viability vs. log[Compound Concentration] D->E F Fit data using non-linear regression (sigmoidal dose-response curve) E->F G Determine IC50: Concentration at 50% viability F->G

Caption: Workflow for calculating percent viability and IC50.

Calculating Percent Viability

The viability of treated cells is expressed as a percentage relative to the vehicle control.

Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[13][14]

  • Plot Data: Plot the percent viability against the logarithm of the compound concentration.

  • Fit Curve: Use a suitable software package (e.g., GraphPad Prism, Microsoft Excel) to fit the data to a non-linear sigmoidal dose-response curve.[15][16]

  • Calculate IC50: The software will calculate the IC50 value, which corresponds to the concentration at which the curve passes through the 50% viability mark.[13][16]

Example Data Presentation
Compound Conc. (µM)Avg. Absorbance (OD 570)% Viability
0 (Vehicle Control)1.250100.0%
0.11.18895.0%
10.93875.0%
100.62550.0%
500.25020.0%
1000.12510.0%

Critical Considerations and Troubleshooting

  • Compound Interference: Some chemical compounds can directly reduce MTT, leading to a false-positive signal (apparent high viability).[17] To test for this, run a parallel experiment in cell-free wells containing medium, MTT, and the test compound.[17][18] Imidazole and hydrazide moieties are not commonly reported as strong reducing agents in this context, but this control is crucial for novel structures.

  • Cell Seeding Density: Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death, confounding the results.[7] Always optimize seeding density beforehand.

  • Incomplete Solubilization: Ensure formazan crystals are fully dissolved before reading the plate. If needed, gently pipette up and down to mix, avoiding bubbles.[1]

  • Contamination: Microbial contamination can metabolize MTT and produce a false positive signal. Maintain strict aseptic technique throughout the protocol.

Safety Precautions

  • MTT: MTT is a potential mutagen. Handle with gloves and appropriate personal protective equipment (PPE).

  • DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Always wear gloves.

  • Cell Lines: Handle all human cell lines in a certified biosafety cabinet, assuming they are potentially infectious.

References

  • Ahmad, B., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay. The cell viability activity of imidazole and imidazole derivative.... Retrieved from [Link]

  • Sapan, C. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays. Retrieved from [Link]

  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay? Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity mtt assay: Topics. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

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Synthesis of Metal Complexes with 2-(1H-Imidazol-1-yl)acetohydrazide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic design of metal complexes with biologically active organic ligands is a cornerstone of modern medicinal and materials science. The versatile coordination chemistry of ligands containing multiple donor atoms allows for the synthesis of complexes with unique structural motifs and tailored functional properties. Among these, 2-(1H-Imidazol-1-yl)acetohydrazide stands out as a particularly promising ligand. Its structure, incorporating an imidazole ring, a hydrazide moiety, and a flexible acetamido bridge, offers multiple potential coordination sites, paving the way for the creation of novel metal-based compounds with interesting biological activities and catalytic potential.

This comprehensive guide provides detailed application notes and protocols for the synthesis of metal complexes with 2-(1H-Imidazol-1-yl)acetohydrazide. Moving beyond a simple recitation of steps, this document delves into the rationale behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.

The Ligand: 2-(1H-Imidazol-1-yl)acetohydrazide - A Multifaceted Coordinating Agent

2-(1H-Imidazol-1-yl)acetohydrazide is a versatile organic molecule that can act as a chelating ligand, binding to a central metal ion through multiple donor atoms. The key coordination sites are:

  • The Imidazole Nitrogen (N-3): The lone pair of electrons on the sp2-hybridized nitrogen atom of the imidazole ring is a primary site for coordination to metal ions. The imidazole moiety is a common feature in many biological systems, including the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes.

  • The Hydrazide Group (-CONHNH2): This functional group offers two potential donor atoms: the carbonyl oxygen and the terminal amino nitrogen. The coordination behavior of the hydrazide moiety can be influenced by the reaction conditions, particularly the pH. In its neutral form, it can coordinate through the carbonyl oxygen and the amino nitrogen. Upon deprotonation, the resulting hydrazone can exhibit different coordination modes. Hydrazones are known to form stable complexes with a variety of metals and often exhibit significant biological activities.

The flexible methylene bridge between the imidazole ring and the acetohydrazide group allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This flexibility is key to the formation of stable chelate rings, which enhance the thermodynamic stability of the resulting metal complexes.

General Principles of Synthesis: A Rational Approach

The synthesis of metal complexes with 2-(1H-Imidazol-1-yl)acetohydrazide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt, solvent, reaction temperature, and stoichiometry are critical parameters that dictate the structure and properties of the final product.

Choice of Metal Ions

A wide range of transition metal ions can be used to form complexes with 2-(1H-Imidazol-1-yl)acetohydrazide. The selection of the metal ion is often guided by the desired application of the complex. For instance:

  • Copper(II): Often chosen for its interesting magnetic properties and its relevance in biological systems. Cu(II) complexes frequently exhibit square planar or distorted octahedral geometries.

  • Nickel(II): Can form complexes with various geometries, including octahedral, tetrahedral, and square planar, depending on the ligand field. Ni(II) complexes are often studied for their catalytic and magnetic properties.

  • Cobalt(II): Known to form complexes with diverse coordination numbers and geometries, leading to a range of electronic and magnetic properties. Co(II) complexes have been investigated for their biological activities.

  • Manganese(II) and Zinc(II): These ions are also frequently used. Zn(II) complexes are typically diamagnetic and are often used as control compounds in biological studies.

Selection of Solvents

The choice of solvent is crucial for dissolving both the ligand and the metal salt, as well as for controlling the reaction temperature. Common solvents for the synthesis of these types of complexes include:

  • Methanol and Ethanol: These are often the solvents of choice due to their ability to dissolve a wide range of metal salts and organic ligands. They are also relatively easy to remove after the reaction is complete.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These polar aprotic solvents are used when the reactants have limited solubility in alcohols. They can also influence the coordination chemistry by potentially coordinating to the metal center.

Reaction Conditions: Temperature and Stoichiometry

The reaction temperature can influence the rate of reaction and the crystallinity of the product. Many syntheses are carried out at reflux temperature to ensure complete reaction. The molar ratio of metal to ligand is a critical parameter that determines the stoichiometry of the resulting complex. Ratios of 1:1, 1:2, and even 2:1 (metal:ligand) are commonly employed to target different coordination environments around the metal center.

Detailed Protocols: A Step-by-Step Guide

It is imperative to conduct all experiments in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Synthesis of a Generic Metal(II) Complex of 2-(1H-Imidazol-1-yl)acetohydrazide

This protocol describes a general method for the synthesis of a metal(II) complex with a 1:2 metal-to-ligand ratio.

Materials:

  • 2-(1H-Imidazol-1-yl)acetohydrazide

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Methanol (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Ligand Solution Preparation: Dissolve 2-(1H-Imidazol-1-yl)acetohydrazide (2 mmol) in methanol (20 mL) in a 100 mL round-bottom flask. Stir the solution gently until the ligand is completely dissolved.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol (10 mL).

  • Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature. A change in color or the formation of a precipitate may be observed.

  • Reflux: Attach a reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 65-70 °C for methanol) with continuous stirring. Maintain the reflux for 2-4 hours. The duration of reflux may need to be optimized depending on the specific metal ion used.

  • Isolation of the Complex: After the reflux period, allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting metal complex in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel).

Rationale for Key Steps:

  • Dropwise addition: This helps to control the initial reaction rate and can lead to the formation of a more crystalline product.

  • Refluxing: Provides the necessary activation energy for the coordination reaction to proceed to completion.

  • Washing with cold solvent: Minimizes the loss of the product, which may have some solubility in the hot solvent.

Below is a visual representation of the general synthesis workflow.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Ligand 2-(1H-Imidazol-1-yl)acetohydrazide in Methanol Mixing Mix and Stir Ligand->Mixing MetalSalt Metal(II) Salt in Methanol MetalSalt->Mixing Reflux Reflux (2-4 h) Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Methanol Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Metal Complex Drying->Product

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Synthesized Complexes: Confirming Success

Once the metal complex has been synthesized and isolated, a thorough characterization is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift.

    • ν(N-H) of the hydrazide: The stretching vibration of the N-H bonds in the free ligand is expected to shift upon coordination of the amino nitrogen.

    • ν(C=O) (Amide I band): A significant shift in the carbonyl stretching frequency is a strong indicator of its involvement in coordination. A shift to lower wavenumbers suggests coordination through the carbonyl oxygen.

    • ν(C=N) of the imidazole ring: The stretching vibration of the C=N bond in the imidazole ring may also shift upon coordination of the imidazole nitrogen.

    • New bands: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help to elucidate the geometry around the metal ion.

    • Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) bands: These intense bands are often observed in the UV or high-energy visible region.

    • d-d transitions: For transition metal complexes, weak absorption bands in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes (e.g., Zn(II)). Changes in the chemical shifts of the ligand protons and carbons upon coordination can provide insights into the binding sites.

Analytical Techniques
  • Elemental Analysis (C, H, N): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry of the complex.

  • Molar Conductivity Measurements: The molar conductivity of a solution of the complex can be measured to determine whether the complex is an electrolyte or a non-electrolyte. This helps to establish whether the anions of the metal salt are coordinated to the metal ion or are present as counter-ions.

  • Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons on the metal ion and can help to infer its oxidation state and coordination geometry.

Structural Elucidation
  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The following diagram illustrates the key characterization techniques and the information they provide.

Characterization_Techniques cluster_spectroscopy Spectroscopic Analysis cluster_analytical Analytical Methods cluster_structure Structural Determination Complex Synthesized Metal Complex FTIR FT-IR Complex->FTIR Coordination Sites UVVis UV-Vis Complex->UVVis Electronic Transitions Geometry NMR NMR (for diamagnetic) Complex->NMR Ligand Environment Elemental Elemental Analysis Complex->Elemental Stoichiometry Conductivity Molar Conductivity Complex->Conductivity Electrolytic Nature Magnetic Magnetic Susceptibility Complex->Magnetic Magnetic Moment Geometry XRay Single-Crystal X-ray Complex->XRay 3D Structure

Caption: Key techniques for the characterization of metal complexes.

Potential Applications: From Medicine to Materials

Metal complexes of ligands containing imidazole and hydrazide moieties have been explored for a wide range of applications, suggesting that the complexes of 2-(1H-Imidazol-1-yl)acetohydrazide could also exhibit interesting properties.

  • Biological Activity: Many hydrazone-based metal complexes have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties. The coordination of the metal ion can enhance the biological activity of the free ligand.

  • Catalysis: The versatile coordination environments and redox properties of transition metal complexes make them attractive candidates as catalysts for various organic transformations.

  • Materials Science: The ability of these ligands to form coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for the development of new materials with applications in gas storage, separation, and sensing.

Summary of Key Parameters for Synthesis

The following table summarizes the key experimental parameters that should be considered when synthesizing metal complexes with 2-(1H-Imidazol-1-yl)acetohydrazide.

ParameterOptionsRationale and Considerations
Metal Salt Chlorides, Nitrates, Sulfates, Acetates of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), etc.The choice of anion can influence the coordination sphere and the solubility of the complex.
Solvent Methanol, Ethanol, DMF, DMSOShould dissolve both the ligand and the metal salt. Can also act as a coordinating ligand.
Metal:Ligand Ratio 1:1, 1:2, 2:1Determines the stoichiometry and coordination number of the resulting complex.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate and can improve crystallinity.
Reaction Time 1 - 24 hoursShould be sufficient to ensure the reaction goes to completion. Can be monitored by TLC.

Conclusion

The synthesis of metal complexes with 2-(1H-Imidazol-1-yl)acetohydrazide offers a rich field of exploration for chemists and drug development professionals. The ligand's versatile coordination capabilities, combined with the diverse properties of transition metals, provide a platform for the rational design of novel compounds with tailored functionalities. By carefully controlling the synthetic parameters and employing a suite of characterization techniques, researchers can unlock the potential of these fascinating molecules for a wide range of applications. This guide provides a solid foundation for initiating and advancing research in this exciting area of coordination chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this two-step synthesis and consistently achieve higher yields and purity.

General Synthesis Pathway

The synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide is typically achieved in two sequential steps:

  • N-Alkylation of Imidazole: Imidazole is reacted with an ethyl haloacetate (commonly ethyl chloroacetate) in the presence of a base to yield the intermediate, ethyl 2-(1H-imidazol-1-yl)acetate.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to produce the final acetohydrazide product.

Each step presents unique challenges that can impact the overall yield and purity. This guide will address them systematically.

Synthesis_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Imidazole Imidazole Intermediate Ethyl 2-(1H-imidazol-1-yl)acetate Imidazole->Intermediate 1. ECA Ethyl Chloroacetate ECA->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Intermediate_ref Ethyl 2-(1H-imidazol-1-yl)acetate Hydrazine Hydrazine Hydrate Product 2-(1H-Imidazol-1-yl)acetohydrazide Hydrazine->Product Solvent2 Solvent (e.g., Ethanol) Solvent2->Product Intermediate_ref->Product 2.

Caption: Overall two-step synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Step 1: N-Alkylation of Imidazole

This step involves the reaction of imidazole with ethyl chloroacetate. The primary challenges are achieving high regioselectivity for the N-1 position and driving the reaction to completion.

❓ Question: My N-alkylation reaction yield is very low, and I recover a lot of unreacted imidazole. What's going wrong?

Answer: Low conversion is a common issue often related to the choice of base, solvent, or reaction conditions.

  • Causality (Base & Solvent): The N-alkylation of imidazole is a nucleophilic substitution reaction where the imidazole anion attacks the electrophilic carbon of ethyl chloroacetate. The choice of base and solvent is critical for generating the imidazole anion and facilitating the reaction. A weak base or a base with low solubility in the reaction medium can lead to insufficient deprotonation of imidazole.[1][2] Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can dissolve the reactants and help stabilize charged intermediates.[1]

  • Troubleshooting Steps:

    • Evaluate Your Base/Solvent System: Potassium carbonate (K2CO3) in DMF is a robust and commonly successful system.[1] If you are using a weaker base like sodium bicarbonate or a less polar solvent like toluene, consider switching. The combination of K2CO3 in DMF at room temperature has been shown to produce yields as high as 88%.[1]

    • Ensure Anhydrous Conditions: Imidazole and the base (especially K2CO3) can be hygroscopic. Water in the reaction can consume the base and hinder the formation of the reactive imidazole anion. Ensure your reagents and solvent are dry.

    • Increase Reaction Time/Temperature: Some systems may require longer reaction times (up to 24 hours) or gentle heating (40-50 °C) to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Check Reagent Stoichiometry: While a 1:1 molar ratio of imidazole to ethyl chloroacetate is typical, ensuring the base is present in a slight excess (e.g., 1.2-1.5 equivalents) can help drive the reaction forward.

Data Presentation: Effect of Base and Solvent on N-Alkylation Yield

The following table, adapted from literature data, demonstrates the critical impact of reaction conditions on the yield of benzyl 2-(1H-imidazol-1-yl)acetate, a closely related intermediate.[1] A similar trend is expected for the ethyl ester.

EntryBaseSolventYield (%)
1K2CO3DMF88
2TriethylamineCH2Cl270
3PyridineCH2Cl275
4DiisopropylethylamineCH2Cl285
5NoneDMF-
6NoneAcetonitrile-

This data highlights that the combination of a suitable base and solvent is essential for achieving high yields.

❓ Question: My product from the N-alkylation step is impure. TLC shows multiple spots, and the NMR spectrum is complex. What are the likely side products?

Answer: The primary side product in this reaction is typically the undesired N-3 alkylated imidazole, which can further react to form a dialkylated imidazolium salt.

  • Causality (Regioselectivity): Imidazole has two nitrogen atoms, and alkylation can occur at either. While N-1 alkylation is generally favored, the reaction conditions can influence the regioselectivity. The formation of dialkylated salts occurs when the initially formed product acts as a nucleophile and reacts with another molecule of ethyl chloroacetate.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Using a slight excess of imidazole relative to ethyl chloroacetate can minimize the formation of the dialkylated product by reducing the concentration of the alkylating agent available to react with the product.

    • Slow Addition of Alkylating Agent: Adding the ethyl chloroacetate dropwise to the mixture of imidazole and base over a period can help maintain a low instantaneous concentration of the alkylating agent, thus disfavoring the secondary reaction.

    • Purification: Careful column chromatography is often required to separate the desired N-1 isomer from the N-3 isomer and any salt byproducts. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexane is typically effective.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation? Check_Base Is the Base/Solvent optimal? (e.g., K2CO3 in DMF) Start->Check_Base Check_Conditions Are conditions anhydrous? Is temp/time sufficient? Check_Base->Check_Conditions Yes Solution_Optimize Action: Switch to K2CO3/DMF. Dry reagents/solvent. Check_Base->Solution_Optimize No Check_Stoich Is base in slight excess? Check_Conditions->Check_Stoich Yes Solution_Monitor Action: Increase time/temp. Monitor by TLC. Check_Conditions->Solution_Monitor No Solution_Adjust Action: Use 1.2-1.5 eq. of base. Check_Stoich->Solution_Adjust No Success Yield Improved Check_Stoich->Success Yes Solution_Optimize->Success Solution_Monitor->Success Solution_Adjust->Success

Caption: Troubleshooting workflow for low yield in the N-alkylation step.

Step 2: Hydrazinolysis of Ethyl 2-(1H-imidazol-1-yl)acetate

This step converts the intermediate ester into the final hydrazide product. The key challenges are ensuring the reaction goes to completion and isolating the pure product.

❓ Question: After running the hydrazinolysis reaction, I still see a significant amount of my starting ester on the TLC plate. How can I improve the conversion?

Answer: Incomplete conversion during hydrazinolysis is typically due to insufficient reactivity or suboptimal reaction conditions.

  • Causality (Nucleophilic Acyl Substitution): This reaction is a classic nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester.[3] The reaction's success depends on the nucleophilicity of hydrazine and having a sufficient reaction time and temperature to overcome the activation energy barrier.

  • Troubleshooting Steps:

    • Increase Hydrazine Hydrate Excess: It is common practice to use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents) to drive the equilibrium towards the product side.[4] This high concentration of the nucleophile increases the rate of the forward reaction.

    • Increase Reaction Temperature: The reaction is often performed at reflux in a solvent like ethanol.[4][5] If you are running the reaction at room temperature, increasing the temperature to reflux is the most effective way to increase the reaction rate.

    • Extend Reaction Time: Monitor the disappearance of the starting ester by TLC. Some reactions may require several hours at reflux to reach completion.

    • Check Reagent Quality: Ensure your hydrazine hydrate has not degraded. It should be a clear, colorless liquid.

❓ Question: The workup and purification of my final product, 2-(1H-Imidazol-1-yl)acetohydrazide, is difficult, and my final yield is low. What is the best way to isolate it?

Answer: The product is a polar compound, often a solid, and can be soluble in water, making extraction tricky. The workup procedure must be designed to precipitate the product efficiently.

  • Causality (Product Properties): 2-(1H-Imidazol-1-yl)acetohydrazide is a polar molecule with hydrogen bond donors and acceptors, leading to good solubility in polar solvents like water and ethanol but poor solubility in nonpolar organic solvents. Excess hydrazine hydrate also needs to be removed.

  • Troubleshooting & Isolation Protocol:

    • Solvent Removal: After the reaction is complete (as confirmed by TLC), the first step is to remove the bulk of the solvent (e.g., ethanol) under reduced pressure.

    • Precipitation: The product often precipitates upon cooling or after removing the solvent. The resulting crude solid can be collected by filtration.

    • Recrystallization/Trituration: The most common method for purification is recrystallization from a suitable solvent, often ethanol or an ethanol/water mixture.[6] If the product is an oil or does not crystallize easily, trituration (stirring the crude material as a suspension in a solvent in which it is poorly soluble, like cold diethyl ether or ethyl acetate) can induce solidification and wash away less polar impurities.

    • Aqueous Workup Alternative: If the product remains in solution after solvent removal, pouring the concentrated reaction mixture into ice-cold water can sometimes induce precipitation.[4] The solid can then be filtered, washed with cold water, and then a non-polar solvent like hexane to aid drying.

Part 2: Optimized Experimental Protocol

This protocol integrates best practices to maximize yield and purity.

Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate
  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add imidazole (1.0 eq) and anhydrous potassium carbonate (K2CO3, 1.4 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 5-10 mL per gram of imidazole).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Slowly add ethyl chloroacetate (1.1 eq) to the suspension dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • In-Process Control: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The starting imidazole should be consumed, and a new, higher Rf spot corresponding to the ester product should appear.

  • Once complete, filter the reaction mixture to remove the K2CO3 and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and washings. Remove the DMF under high vacuum.

  • To the residue, add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 2-(1H-Imidazol-1-yl)acetohydrazide
  • Dissolve the crude ethyl 2-(1H-imidazol-1-yl)acetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (approx. 80% solution, 5.0 eq) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4-8 hours.

  • In-Process Control: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane). The starting ester spot should disappear and be replaced by a more polar, lower Rf spot corresponding to the hydrazide product.

  • After completion, allow the reaction to cool to room temperature and then place it in an ice bath for 1-2 hours to encourage crystallization.

  • If a solid precipitate forms, collect it by vacuum filtration. Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • If no solid forms, concentrate the solution under reduced pressure to remove the ethanol. The resulting residue can be recrystallized from a minimal amount of hot ethanol to yield the pure product.

  • Dry the final product under vacuum.

Part 3: Frequently Asked Questions (FAQs)

❓ Why is ethyl chloroacetate used instead of ethyl bromoacetate? While ethyl bromoacetate is more reactive, ethyl chloroacetate is significantly less expensive and generally provides good results under optimized conditions, making it more suitable for larger-scale synthesis.[7]

❓ Can I use a different alcohol as the solvent for the hydrazinolysis step? Yes, other alcohols like methanol can be used. However, be aware that using an alcohol as a solvent in a base- or acid-catalyzed reaction with an ester can potentially lead to transesterification, though this is less of a concern with a highly nucleophilic reagent like hydrazine.[8] Ethanol is a common and effective choice.

❓ How do I confirm the identity and purity of my final product? Standard characterization techniques should be used.

  • Melting Point: A sharp melting point indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities.

  • IR Spectroscopy: Look for the characteristic N-H stretches of the hydrazide group and the C=O stretch of the amide.

  • Mass Spectrometry: To confirm the molecular weight of the product.

❓ Are there any safety precautions I should be aware of?

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethyl Chloroacetate: It is a lachrymator (causes tearing) and should also be handled in a fume hood.

  • Solvents: DMF, ethanol, and other organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Reddy, K. R., et al. (2008). A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride. Molecules, 13(11), 2888-2897. Available at: [Link]

  • de Souza, G. A., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1323. Available at: [Link]

  • Dhani, R. (2012). SYNTHESIS AND CHARACTERIZATION OF 2-(1H-BENZIMIDAZOL-2-YL-SULFANYL) ACETO HYDRAZIDE. The International Journal of Pharmaceutical Research and Bio-Science. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. Archiv der Pharmazie, 347(1), 47-55. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]

  • Kumar, A., et al. (2014). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. Bibliomed. Available at: [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available at: [Link]

  • Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]

  • Reddit. (2023). r/Chempros - Why are my ester hydrolysis not working. Available at: [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. Available at: [Link]

  • Singh, P. P., et al. (2012). SYNTHESIS, CHARACTERIZATION & ANALGESIC ACTIVITY OF IMIDAZOLO-AZATIDINONE DERIVATIVES. International Journal of Drug Development and Research.
  • U.S. Patent No. 5,011,934. (1991). Process for preparing 1-alkylimidazoles.
  • Bano, S., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Singh, R. K., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journal of Pharmacology. Available at: [Link])

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(1H-Imidazol-1-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(1H-Imidazol-1-yl)acetohydrazide and its analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility challenges encountered during the experimental and formulation development stages of these promising compounds. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical methodologies to effectively overcome these hurdles.

Introduction: Understanding the Solubility Profile

The 2-(1H-Imidazol-1-yl)acetohydrazide scaffold is a key pharmacophore in medicinal chemistry. The inherent polarity of the imidazole ring suggests some degree of aqueous solubility.[1][2] However, in practice, substitutions on the imidazole ring or the acetohydrazide moiety, which are often necessary to modulate pharmacological activity, can significantly impact the molecule's physicochemical properties, frequently leading to poor aqueous solubility. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] The pKa of the protonated imidazolium ion is approximately 7.0, while the pKa of the N-H proton on the imidazole ring is around 14.5.[2] The hydrazide group also possesses basic and acidic properties. This dual nature means that the solubility of these analogs is often highly dependent on the pH of the medium.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common questions we receive regarding the solubility of 2-(1H-Imidazol-1-yl)acetohydrazide analogs.

Q1: My 2-(1H-Imidazol-1-yl)acetohydrazide analog won't dissolve in water. What is the first thing I should try?

A1: The first and often most effective step is to attempt pH modification. Due to the basic nature of the imidazole ring (pKa of the conjugate acid is ~7.0), acidification of the aqueous medium should lead to protonation and the formation of a more soluble salt.[2] We recommend preparing a stock solution in an acidic buffer (e.g., pH 2-4) or titrating a suspension of your compound with a dilute acid like HCl to find the pH at which it dissolves.

Q2: I need to dissolve my compound in an organic solvent for an assay. Which solvents are a good starting point?

A2: Based on the synthesis of related structures, polar organic solvents are your best starting point. Try solvents such as methanol, ethanol, or dimethyl sulfoxide (DMSO).[3][4] For less polar analogs, you might explore dichloromethane or ethyl acetate, though solubility is likely to be lower.[5][6]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To mitigate this, you can:

  • Decrease the initial concentration of your DMSO stock solution.

  • Increase the percentage of co-solvent in the final aqueous solution, if your experimental system allows.

  • Explore the use of a different co-solvent system or a solubility-enhancing excipient like a cyclodextrin.

Q4: Can I use heat to dissolve my compound?

A4: Gentle heating can be used to increase the rate of dissolution. However, be cautious as prolonged exposure to high temperatures can lead to degradation of your compound. Always perform a stability study to ensure that heating does not affect the integrity of your analog. The dissolution of many organic compounds is an endothermic process, so an increase in temperature will favor solubility.

Q5: Are there any "rules of thumb" to predict the solubility of my new analog based on its structure?

A5: While not absolute, some general trends can be observed. Increasing the lipophilicity of the molecule by adding non-polar substituents will generally decrease aqueous solubility. Conversely, adding polar or ionizable groups can enhance it. Computational tools can also be used to predict LogP and pKa values, which can provide insights into the potential solubility of your analogs.

In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for systematically addressing and overcoming solubility problems.

Guide 1: Systematic Solvent Screening

If your compound exhibits poor solubility in common solvents, a systematic screening approach is recommended.

Objective: To identify a suitable solvent or solvent system for your experimental needs.

Protocol:

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several small vials.

  • Initial Screening (Aqueous):

    • To the first vial, add a measured volume of deionized water. Vortex and observe.

    • If insoluble, prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, 9). Add a measured volume of each buffer to separate vials containing your compound. Vortex and observe.

  • Initial Screening (Organic):

    • To separate vials, add a measured volume of a range of organic solvents with varying polarities. Good starting points include:

      • Polar Protic: Methanol, Ethanol

      • Polar Aprotic: DMSO, Dimethylformamide (DMF), Acetonitrile

      • Less Polar: Ethyl Acetate, Dichloromethane

  • Observation and Quantification:

    • Visually assess solubility (clear solution vs. suspension).

    • For a more quantitative measure, you can use techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound in the supernatant after centrifugation.

  • Binary Solvent Systems: If solubility in a single solvent is insufficient, explore binary mixtures. For example, combinations of water with a water-miscible organic solvent (e.g., water/ethanol, water/DMSO).

Data Presentation:

Solvent/SystemPolarity IndexVisual Solubility (e.g., mg/mL)Notes
Water (pH 7)10.2< 0.1Insoluble
0.1 M HCl (pH 1)~10.2> 10Freely soluble, salt formation
Methanol5.1~5Moderately soluble
DMSO7.2> 50Very soluble
Dichloromethane3.1< 0.5Sparingly soluble

Note: Polarity index is a relative measure. The solubility values are hypothetical and should be determined experimentally.

Guide 2: pH-Dependent Solubility Profiling

Understanding how pH affects the solubility of your 2-(1H-Imidazol-1-yl)acetohydrazide analog is crucial for developing oral formulations and for designing in vitro assays at physiological pH.

Causality: The imidazole ring has a pKa of its conjugate acid around 7, making it a weak base.[2] The hydrazide moiety is also weakly basic. Therefore, in acidic conditions (pH < pKa), the molecule will be protonated, carrying a positive charge and exhibiting increased solubility in aqueous media due to ion-dipole interactions with water.

Experimental Workflow Diagram:

G A Poorly Soluble Drug C Soluble Inclusion Complex A->C B Cyclodextrin B->C

Caption: Formation of a soluble drug-cyclodextrin complex.

Types of Cyclodextrins:

CyclodextrinCavity Size (Å)Water Solubility ( g/100 mL)
β-Cyclodextrin (β-CD)6.0-6.51.85
Hydroxypropyl-β-CD (HP-β-CD)6.0-6.5>60
Sulfobutylether-β-CD (SBE-β-CD)6.0-6.5>50

Protocol for Preliminary Cyclodextrin Screening:

  • Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add an excess of your compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking or stirring for 24-48 hours.

  • Filter the solutions to remove undissolved compound.

  • Analyze the concentration of the dissolved compound in the filtrate.

  • A phase-solubility diagram can be constructed by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin to determine the complexation efficiency.

Conclusion

Overcoming the solubility challenges of 2-(1H-Imidazol-1-yl)acetohydrazide analogs is a critical step in their development as potential therapeutic agents. A systematic approach that begins with understanding the physicochemical properties of the molecule, followed by a logical progression through pH modification, co-solvent screening, and the use of enabling excipients like cyclodextrins, will significantly increase the likelihood of success. This guide provides a foundational framework for your troubleshooting efforts. Remember that each analog is unique, and a combination of these strategies may be necessary to achieve the desired solubility for your specific application.

References

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. MDPI. Available at: [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. ResearchGate. Available at: https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9-2_fig2_230863955
  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22905973/
  • Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. ResearchGate. Available at: [Link]

  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. ResearchGate. Available at: [Link]

  • (PDF) FORMULATION STUDIES OF TABLETS OBTAINED FROM SOLID DISPERSION AND SOLVENT EVAPORATION OF METRONIDAZOLE POWDER. ResearchGate. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Journal of Chemical Reviews. Available at: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]

  • A comparison of pKa values for Ar-NH 2 and some hydrazides. ResearchGate. Available at: [Link]

  • Current Trends on Solid Dispersions: Past, Present, and Future. PMC - NIH. Available at: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. Diva-Portal.org. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 2-(1H-BENZIMIDAZOL-2-YL-SULFANYL) ACETO HYDRAZIDE. Arastirmax - Scientific Publication Index. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link]

  • REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. World Journal of Pharmaceutical Research. Available at: [Link]

  • Why is the pKa of hydrazine so low? : r/chemhelp. Reddit. Available at: [Link]

  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. Available at: [Link]

  • Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. ResearchGate. Available at: https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9-2_fig4_230863955
  • (PDF) The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 2-(1H-Imidazol-1-yl)acetohydrazide Derivatives and Other Heterocyclic Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents with improved efficacy, broader spectrum, and reduced toxicity remains a critical priority. Among the myriad of scaffolds explored, heterocyclic compounds, particularly those containing imidazole and hydrazide moieties, have emerged as a promising avenue for the development of potent antifungal drugs. This guide provides a comprehensive comparison of 2-(1H-imidazol-1-yl)acetohydrazide derivatives against other established heterocyclic antifungals, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data and protocols.

Introduction: The Imperative for Novel Antifungal Agents

Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge. The rise of antifungal resistance, coupled with the limited arsenal of available drugs, underscores the urgent need for new therapeutic strategies. Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, form the backbone of many successful antimicrobial drugs. Their structural diversity and ability to interact with various biological targets make them a fertile ground for drug discovery.

The well-established azole antifungals, which include imidazoles (e.g., ketoconazole) and triazoles (e.g., fluconazole), have been mainstays in antifungal therapy for decades.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] However, the emergence of resistance and concerns regarding toxicity have spurred the exploration of new heterocyclic scaffolds. The 2-(1H-imidazol-1-yl)acetohydrazide framework, combining the pharmacologically significant imidazole ring with a versatile acetohydrazide linker, presents a compelling starting point for the design of novel antifungal candidates.

The Rise of 2-(1H-Imidazol-1-yl)acetohydrazide Derivatives

The core structure of 2-(1H-imidazol-1-yl)acetohydrazide offers several advantages for medicinal chemists. The imidazole moiety is a known pharmacophore that anchors the molecule to the active site of target enzymes, similar to traditional azole antifungals. The acetohydrazide portion provides a flexible linker that can be readily modified to introduce a wide range of substituents, allowing for the fine-tuning of the compound's physicochemical properties, antifungal activity, and toxicity profile.

General Synthesis Strategy

The synthesis of 2-(1H-imidazol-1-yl)acetohydrazide derivatives typically follows a multi-step pathway, starting from readily available starting materials. The general synthetic route is outlined below:

G cluster_0 Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)acetate cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Schiff Base Formation) Imidazole Imidazole EthylImidazolylAcetate Ethyl 2-(1H-imidazol-1-yl)acetate Imidazole->EthylImidazolylAcetate K2CO3, Acetone, Reflux EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->EthylImidazolylAcetate Acetohydrazide 2-(1H-Imidazol-1-yl)acetohydrazide EthylImidazolylAcetate->Acetohydrazide Hydrazine Hydrate, Methanol Derivative N'-Substituted Derivative Acetohydrazide->Derivative Methanol, Catalyst Aldehyde Aromatic/Heterocyclic Aldehyde Aldehyde->Derivative

Caption: General synthetic workflow for 2-(1H-imidazol-1-yl)acetohydrazide derivatives.

This versatile synthesis allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Comparative Antifungal Performance: A Data-Driven Analysis

The antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Table 1: Comparative in vitro Antifungal Activity (MIC in µg/mL) of Selected Imidazole and Hydrazide Derivatives Against Pathogenic Fungi

Compound/DrugCandida albicansCandida kruseiCandida tropicalisAspergillus nigerReference(s)
2-(1H-Imidazol-1-yl)acetohydrazide Derivatives
Derivative A (example)0.125 - 81 - 160.5 - 32>64[3]
Derivative B (example)0.25 - 162 - 321 - 64>64[3]
Other Heterocyclic Antifungals
Fluconazole0.25 - 6416 - >640.5 - 32>64[1][4]
Ketoconazole0.03 - 160.125 - 320.06 - 160.5 - >64[1]
Itraconazole0.03 - 40.125 - 80.03 - 40.125 - 8[1]
Hydrazine-based Compounds (Non-imidazolyl)
Hyd.H (example)9.6---[5]
Hyd.OCH3 (example)>9.6---[5]

Note: The MIC values for the derivative examples are illustrative and represent a range of reported activities for this class of compounds. The actual activity of a specific derivative will depend on its unique substitution pattern.

From the available data, several key insights can be drawn:

  • Potent Anti-Candida Activity: Many 2-(1H-imidazol-1-yl)acetohydrazide derivatives exhibit potent activity against various Candida species, with some demonstrating MIC values comparable to or even lower than fluconazole against certain strains.[3]

  • Activity Against Resistant Strains: Importantly, some novel imidazole and triazole derivatives have shown activity against fluconazole-resistant strains of Candida, highlighting their potential to address the challenge of drug resistance.[6]

  • Limited Activity Against Aspergillus: Similar to fluconazole, the reported 2-(1H-imidazol-1-yl)acetohydrazide derivatives generally show limited activity against filamentous fungi like Aspergillus niger. This suggests a spectrum of activity that is more focused on yeasts.

  • Influence of Substituents: The nature of the substituent on the hydrazide nitrogen plays a crucial role in determining the antifungal potency. Aromatic and heterocyclic moieties are commonly incorporated to enhance activity.

Mechanism of Action: Unraveling the Molecular Basis of Antifungal Activity

The primary mechanism of action for azole antifungals, including imidazole derivatives, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[2] This enzyme is critical for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function, ultimately leading to the inhibition of fungal growth.

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Azole Antifungals cluster_2 Consequences Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol ErgosterolDepletion Ergosterol Depletion ToxicSterols Toxic Sterol Accumulation Azole 2-(1H-Imidazol-1-yl)acetohydrazide Derivative Azole->CYP51 Inhibits MembraneDisruption Disrupted Membrane Integrity and Function ErgosterolDepletion->MembraneDisruption ToxicSterols->MembraneDisruption FungalGrowthInhibition Inhibition of Fungal Growth MembraneDisruption->FungalGrowthInhibition

Caption: Proposed mechanism of action for 2-(1H-imidazol-1-yl)acetohydrazide derivatives.

It is hypothesized that the imidazole nitrogen of the 2-(1H-imidazol-1-yl)acetohydrazide derivatives coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to potent inhibition.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and comparability of antifungal research, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

Synthesis of a Representative N'-Substituted-2-(1H-imidazol-1-yl)acetohydrazide

Objective: To synthesize a Schiff base derivative of 2-(1H-imidazol-1-yl)acetohydrazide.

Materials:

  • 2-(1H-Imidazol-1-yl)acetohydrazide

  • Substituted aromatic or heterocyclic aldehyde

  • Methanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-(1H-imidazol-1-yl)acetohydrazide (1 equivalent) in a minimal amount of hot methanol in a round-bottom flask.

  • To this solution, add the substituted aldehyde (1 equivalent) dissolved in methanol.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Büchner funnel.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure N'-substituted-2-(1H-imidazol-1-yl)acetohydrazide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis CompoundPrep Prepare stock solutions of test compounds SerialDilution Perform serial dilutions of compounds in a 96-well plate CompoundPrep->SerialDilution InoculumPrep Prepare fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate each well with the fungal suspension InoculumPrep->Inoculation MediaPrep Prepare RPMI-1640 medium MediaPrep->SerialDilution SerialDilution->Inoculation Incubation Incubate plates at 35°C for 24-48 hours Inoculation->Incubation Controls Include growth and sterility controls Controls->Incubation MIC_Determination Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antifungal susceptibility test.

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To evaluate the cytotoxic effects of the synthesized compounds on mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity and Safety Profile: A Key Consideration

An ideal antifungal agent should exhibit high selectivity, meaning it is potent against fungal pathogens while having minimal toxicity towards host cells. Cytotoxicity studies are therefore crucial in the early stages of drug development.

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Antifungal Agents Against Mammalian Cell Lines

Compound/DrugCell LineIC₅₀ (µM)Reference(s)
Hydrazide Derivatives
Hydrazide Derivative X (example)MCF-7Non-toxic up to 50[7]
Hydrazide Derivative Y (example)HCT1160.09 - 0.25[8]
Imidazole Derivatives
Imidazole Derivative Z (example)HepG2>50[9]
Other Heterocyclic Antifungals
FluconazoleVariousGenerally high (>100)General Knowledge
KetoconazoleVariousLower than fluconazoleGeneral Knowledge
Hydrazine-based Compounds
Hyd.H, Hyd.OCH3, Hyd.Cl (examples)Macrophages, Caco-2No cytotoxicity up to 50 µg/mL[5]

Note: The IC₅₀ values are highly dependent on the specific compound, cell line, and experimental conditions.

The available data suggests that many novel hydrazide and imidazole derivatives can be synthesized with low cytotoxicity against mammalian cell lines.[5][7][9] For instance, some studies have reported that certain hydrazine-based compounds showed no cytotoxicity up to 50 µg/mL against macrophage and intestinal Caco-2 cells.[5] However, other hydrazide derivatives have demonstrated significant cytotoxic activity against cancer cell lines, suggesting that the therapeutic window needs to be carefully evaluated for each new compound.[8] Triazoles are generally considered to have a better safety profile than imidazoles due to their higher selectivity for fungal CYP51 over mammalian P450 enzymes.[1]

Conclusion and Future Directions

2-(1H-Imidazol-1-yl)acetohydrazide derivatives represent a promising class of heterocyclic compounds with potent antifungal activity, particularly against clinically relevant Candida species. Their straightforward synthesis allows for extensive structural modifications, enabling the optimization of their antifungal potency and selectivity. While direct, comprehensive comparative studies with a broad panel of established antifungals are still needed, the existing body of research indicates that these derivatives can exhibit comparable or superior activity to fluconazole against certain fungal strains.

Future research in this area should focus on:

  • Systematic SAR studies: To elucidate the key structural features required for broad-spectrum antifungal activity and low cytotoxicity.

  • Direct comparative studies: Head-to-head comparisons of the most promising 2-(1H-imidazol-1-yl)acetohydrazide derivatives against a panel of standard and resistant fungal strains, alongside established drugs like fluconazole, itraconazole, and voriconazole.

  • Mechanism of action studies: To confirm the inhibition of CYP51 and explore other potential cellular targets.

  • In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models of fungal infections.

By pursuing these research avenues, the scientific community can further unlock the potential of 2-(1H-imidazol-1-yl)acetohydrazide derivatives as a valuable source of next-generation antifungal agents.

References

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A Senior Application Scientist's Guide to the In Vitro Cross-Validation of 2-(1H-Imidazol-1-yl)acetohydrazide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The confluence of an imidazole ring and a hydrazide moiety in a single molecular scaffold presents a compelling starting point for drug discovery, hinting at a spectrum of potential biological activities, from anticancer to antimicrobial. This guide provides a comprehensive framework for the in vitro cross-validation of a novel compound, 2-(1H-Imidazol-1-yl)acetohydrazide. We will explore the scientific rationale behind selecting appropriate assays, detail robust experimental protocols, and compare its potential performance against established therapeutic agents and structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and position new chemical entities within the competitive landscape.

Introduction: The Scientific Rationale for Investigating 2-(1H-Imidazol-1-yl)acetohydrazide

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous drugs due to its ability to engage in various biological interactions.[1] Its aromatic nature and hydrogen bonding capabilities make it a privileged scaffold in drug design.[2][3] When coupled with a hydrazide linker, which is a versatile intermediate for synthesizing various heterocyclic compounds, the resulting molecule, 2-(1H-Imidazol-1-yl)acetohydrazide, becomes a promising candidate for diverse therapeutic applications.[4] Hydrazide derivatives themselves are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[4]

This guide will focus on two primary and frequently reported activities for imidazole-hydrazide hybrids: anticancer and antimicrobial efficacy. Our objective is to establish a rigorous, multi-faceted in vitro testing cascade to validate the compound's activity, understand its selectivity, and benchmark it against relevant comparators.

The Cross-Validation Workflow: A Multi-Assay Approach

A credible cross-validation strategy does not rely on a single data point. Instead, it builds a body of evidence through a series of orthogonal assays. This ensures that the observed biological effect is genuine and not an artifact of a specific experimental system. Our proposed workflow for 2-(1H-Imidazol-1-yl)acetohydrazide involves a primary screening followed by selectivity and mechanistic validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity & Potency cluster_2 Phase 3: Mechanistic Insight A Anticancer Screening (MTT Assay on diverse cell lines) C Cytotoxicity against Normal Cell Line (e.g., HEK-293) A->C Validate Selectivity F Cell Cycle Analysis (Flow Cytometry) A->F Understand Effect B Antimicrobial Screening (Broth Microdilution for MIC) D Comparison with Standard Drugs (e.g., 5-FU, Cipro) B->D Benchmark Potency E Enzyme Inhibition Assay (e.g., Topoisomerase I) C->E Investigate MoA

Caption: In Vitro Cross-Validation Workflow.

Anticancer Activity Evaluation

Many imidazole derivatives have been investigated as potential anticancer agents.[5] The primary goal is to assess the cytotoxicity of 2-(1H-Imidazol-1-yl)acetohydrazide against a panel of human cancer cell lines and compare its potency and selectivity with a standard chemotherapeutic agent and a published analog.

Experimental Protocol: MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells from different cancer lines (e.g., A549 - lung, HCT116 - colon, HepG2 - liver) and a non-cancerous line (e.g., HEK-293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(1H-Imidazol-1-yl)acetohydrazide in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, a positive control (e.g., 5-Fluorouracil), and a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparative Data Analysis (Illustrative)

To cross-validate the results, we compare our target compound with a standard drug (5-Fluorouracil) and a structurally similar compound from the literature, such as N'-(substituted-benzylidene)-2-(1H-benzo[d]imidazol-1-yl)acetohydrazide (a conceptual analog).

CompoundA549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)HEK-293 (Normal) IC₅₀ (µM)Selectivity Index (SI)¹
2-(1H-Imidazol-1-yl)acetohydrazide 12.515.822.1> 100> 8.0 (for A549)
5-Fluorouracil (Standard)[7]8.95.218.525.42.9 (for A549)
N'-(benzylidene)acetohydrazide Analog[7]17.021.335.6> 100> 5.8 (for A549)

¹ Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Activity Evaluation

The imidazole and hydrazone moieties are prevalent in many compounds with demonstrated antimicrobial activity.[8][9][10] Therefore, assessing the antibacterial and antifungal potential of 2-(1H-Imidazol-1-yl)acetohydrazide is a logical step in its cross-validation.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The protocol should adhere to standards set by the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and a fungal strain (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (dissolved in DMSO and then diluted in broth) to obtain a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance.

Comparative Data Analysis (Illustrative)

The performance of our lead compound is benchmarked against widely used antibiotics and antifungals.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-(1H-Imidazol-1-yl)acetohydrazide 166432
Ciprofloxacin (Standard)[10]0.50.25N/A
Amphotericin B (Standard)[10]N/AN/A1
Imidazole-Hydrazone Analog[9]83216

Mechanistic Exploration: Topoisomerase I Inhibition

To add another layer of validation and to begin understanding the mechanism of action (MoA), a specific biochemical assay can be employed. DNA topoisomerases are enzymes that regulate DNA topology and are validated targets for anticancer drugs.[5] Some benzimidazole derivatives have shown activity against these enzymes.[11]

G cluster_0 Control Reaction cluster_1 Inhibitory Reaction A Supercoiled DNA (Plasmid) C Relaxed DNA A->C Enzyme Action E No Reaction (Supercoiled DNA remains) A->E B Topoisomerase I (Enzyme) B->C B->E Blocked D 2-(1H-Imidazol-1-yl)acetohydrazide (Inhibitor) D->B Binds to Enzyme

Caption: Topoisomerase I Inhibition Assay Principle.

Experimental Protocol: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of human Topoisomerase I, which relaxes supercoiled DNA.

  • Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound.

  • Enzyme Addition: Add human Topoisomerase I enzyme to all tubes except the negative control (which contains no enzyme). Include a positive control inhibitor (e.g., Camptothecin).

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

  • Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial in vitro cross-validation of 2-(1H-Imidazol-1-yl)acetohydrazide. Through a tiered workflow encompassing primary screening for anticancer and antimicrobial activity, secondary assessment of selectivity, and preliminary mechanistic studies, a comprehensive preliminary profile of the compound can be established.

The illustrative data suggests that 2-(1H-Imidazol-1-yl)acetohydrazide could be a moderately potent cytotoxic agent with a favorable selectivity profile for cancer cells over normal cells. Its antimicrobial activity appears to be more pronounced against Gram-positive bacteria and fungi.

These in vitro results provide the necessary foundation for more advanced studies. Future work should include cross-validation against a broader panel of cell lines and microbial strains, in vivo efficacy studies in animal models, and detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to further assess its potential as a drug candidate.

References

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A Head-to-Head Comparison of 2-(1H-Imidazol-1-yl)acetohydrazide Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel anticancer agents has led researchers down numerous synthetic pathways, with heterocyclic compounds, particularly those containing the imidazole scaffold, emerging as a promising avenue.[1][2][3] The imidazole ring, a key component in many biological processes, offers a versatile backbone for the design of potent and selective therapeutic agents.[3][4] This guide provides a comprehensive head-to-head comparison of various 2-(1H-Imidazol-1-yl)acetohydrazide analogs, synthesizing data from multiple studies to offer researchers a clear perspective on their anticancer potential. We will delve into their cytotoxic effects across a range of cancer cell lines, explore the mechanistic underpinnings of their activity, and provide detailed experimental protocols to aid in the replication and expansion of these findings.

The Rationale for Imidazole-Based Hydrazones in Oncology

The core structure of 2-(1H-Imidazol-1-yl)acetohydrazide combines the biologically active imidazole moiety with a hydrazone linker, a pharmacophore known for its diverse pharmacological activities, including anticancer properties.[1][5] The rationale behind synthesizing analogs of this parent compound is to explore the structure-activity relationships (SAR) that govern their cytotoxic efficacy and selectivity.[6] By systematically modifying the peripheral chemical groups, researchers aim to enhance potency, improve the safety profile, and overcome mechanisms of drug resistance.

Comparative Cytotoxicity: A Quantitative Analysis

The primary measure of an anticancer agent's efficacy in preclinical studies is its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the cytotoxic activity of various 2-(1H-Imidazol-1-yl)acetohydrazide analogs and related imidazole-hydrazone derivatives across several human cancer cell lines. It is crucial to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions, such as cell seeding density and incubation time.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Benzimidazole-arylideneacetohydrazide 6a HCT-116 (Colon)29.5 ± 4.53[4]
HeLa (Cervical)57.1 ± 6.7[4]
Benzimidazole-arylideneacetohydrazide 6b HCT-116 (Colon)57.9 ± 7.01[4]
HeLa (Cervical)65.6 ± 6.63[4]
Benzimidazole-arylideneacetohydrazide 6c HCT-116 (Colon)40.6 ± 5.42[4]
HeLa (Cervical)33.8 ± 3.54[4]
Acetylhydrazone derivative 5a A549 (Lung)4-17[7]
HCT116 (Colon)4-17[7]
HepG2 (Liver)4-17[7]
Acetylhydrazone derivative 5d A549 (Lung)4-17[7]
HCT116 (Colon)4-17[7]
HepG2 (Liver)4-17[7]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9i MDA-MB-231 (Breast)1.65[8]
Imidazo[2,1-b]thiazole-based aryl hydrazone 9m MDA-MB-231 (Breast)1.12[8]
Imidazole-cored hydrazone 7c MCF-7 (Breast)< 9.262[9]
Indazole-aryl hydrazide-hydrazone 10a HeLa (Cervical)2.1[10]
Indazole-aryl hydrazide-hydrazone 10e MCF-7 (Breast)1.39[10]
Indazole-aryl hydrazide-hydrazone 10h MCF-7 (Breast)2.37[10]

Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. For detailed information on specific compounds and experimental conditions, please refer to the cited literature.

Mechanistic Insights: Unraveling the Mode of Action

The anticancer activity of these imidazole-based analogs is not limited to mere cytotoxicity. Many of these compounds exert their effects by inducing programmed cell death (apoptosis) and interfering with the cell cycle progression of cancer cells.

Induction of Apoptosis

Several studies have demonstrated that these analogs trigger apoptosis in cancer cells. For instance, DAPI staining of HCT-116 and HeLa cells treated with benzimidazole-arylideneacetohydrazide derivatives revealed characteristic apoptotic nuclear morphology.[4] Similarly, imidazo[2,1-b]thiazole-based aryl hydrazones were shown to induce apoptosis in MDA-MB-231 breast cancer cells, as confirmed by Annexin V-FITC/propidium iodide staining.[8]

Cell Cycle Arrest

In addition to apoptosis, cell cycle arrest is another key mechanism. The imidazo[2,1-b]thiazole analogs 9i and 9m were found to cause a significant arrest of MDA-MB-231 cells in the G0/G1 phase of the cell cycle.[8] Another study on an imidazole phenanthroline derivative, IPM714, showed that it could arrest the HCT116 cell cycle in the S phase.[1] This disruption of the normal cell cycle prevents cancer cells from replicating and leads to their eventual demise.

Potential Signaling Pathways

While the precise molecular targets are still under investigation for many of these analogs, some studies have pointed towards the involvement of key signaling pathways. For example, the imidazole derivative IPM714 is suggested to suppress the PI3K/AKT/mTOR pathway to inhibit cell proliferation and regulate the cell cycle and apoptosis.[1] Protein kinases, in general, are crucial regulators of cellular processes, and their inhibition is a well-established strategy in cancer therapy.[11]

G cluster_0 Imidazole-Hydrazone Analog cluster_1 Cellular Effects cluster_2 Potential Molecular Mechanisms Analog 2-(1H-Imidazol-1-yl)acetohydrazide Analog PI3K_AKT_mTOR Inhibition of PI3K/AKT/mTOR Pathway Analog->PI3K_AKT_mTOR may inhibit Kinase_Inhibition General Kinase Inhibition Analog->Kinase_Inhibition may inhibit Apoptosis Induction of Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death CellCycleArrest Cell Cycle Arrest (G0/G1 or S Phase) Inhibition of Proliferation Inhibition of Proliferation CellCycleArrest->Inhibition of Proliferation PI3K_AKT_mTOR->Apoptosis PI3K_AKT_mTOR->CellCycleArrest Kinase_Inhibition->Apoptosis Kinase_Inhibition->CellCycleArrest Inhibition of Proliferation->Cancer Cell Death

Caption: Proposed mechanism of action for 2-(1H-Imidazol-1-yl)acetohydrazide analogs.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To ensure the reproducibility and validity of the findings, a detailed experimental protocol for a standard cytotoxicity assay is provided below. This protocol is based on the methodologies frequently cited in the literature for evaluating the anticancer activity of novel compounds.[4][7][9][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(1H-Imidazol-1-yl)acetohydrazide analogs on a given cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 2-(1H-Imidazol-1-yl)acetohydrazide analogs (dissolved in DMSO to create a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plates for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package (e.g., GraphPad Prism).

Conclusion and Future Directions

The 2-(1H-Imidazol-1-yl)acetohydrazide scaffold and its analogs represent a promising class of compounds for the development of novel anticancer agents. The available data, synthesized in this guide, highlight their potent cytotoxic effects against a variety of cancer cell lines, operating through mechanisms that include the induction of apoptosis and cell cycle arrest. Structure-activity relationship studies have shown that modifications to the arylidene moiety and the core imidazole structure can significantly impact their anticancer efficacy.[6][13]

Future research should focus on a more standardized and comparative evaluation of a broader range of analogs across a larger panel of cancer cell lines, including drug-resistant models. In-depth mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by the most potent compounds. Furthermore, in vivo studies in animal models are a critical next step to assess the therapeutic potential and safety profiles of these promising candidates. The insights provided in this guide aim to facilitate these future endeavors and accelerate the translation of these findings from the laboratory to the clinic.

References

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A Comparative In Vivo Efficacy Analysis of 2-(1H-Imidazol-1-yl)acetohydrazide and Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era marked by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibiotics has never been more critical. Imidazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2] This guide provides a comprehensive comparative analysis of the potential in vivo efficacy of a novel imidazole derivative, 2-(1H-Imidazol-1-yl)acetohydrazide, against established, broad-spectrum antibiotics, meropenem and ciprofloxacin.

Given the preclinical stage of 2-(1H-Imidazol-1-yl)acetohydrazide, this document outlines a proposed, robust preclinical trial framework to rigorously evaluate its efficacy. The experimental designs and hypothetical data herein are grounded in established animal models of bacterial infection and serve as a blueprint for its future development.

Compound Profiles: A Triad of Antimicrobial Action

A thorough understanding of the candidate compound and the comparators is fundamental to a well-designed efficacy study.

Test Article: 2-(1H-Imidazol-1-yl)acetohydrazide

2-(1H-Imidazol-1-yl)acetohydrazide is a synthetic compound featuring an imidazole ring linked to an acetohydrazide moiety. While extensive in vivo data is not yet publicly available, the imidazole scaffold is known to be a key pharmacophore in many antimicrobial agents.[1] Derivatives of hydrazide are also recognized for their wide-ranging pharmacological activities, including antimicrobial effects.[3][4] The synthesis of similar acetohydrazide derivatives has been reported in the literature, suggesting a feasible synthetic pathway.[5][6]

  • Hypothesized Mechanism of Action: Based on related imidazole compounds, the antimicrobial activity of 2-(1H-Imidazol-1-yl)acetohydrazide may involve the disruption of the bacterial cell membrane and inhibition of essential enzymes.[1][7] Some imidazole-based antifungals are known to inhibit lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.[1] A similar mechanism targeting bacterial cell membrane synthesis or integrity is a plausible hypothesis.

Comparator 1: Meropenem

Meropenem is a broad-spectrum carbapenem antibiotic with potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. It is a frequently used agent for severe and multidrug-resistant infections.

  • Mechanism of Action: Meropenem acts by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). This leads to cell lysis and death.

  • In Vivo Efficacy: Meropenem has demonstrated high efficacy in various animal models and clinical trials for treating serious bacterial infections, including sepsis, pneumonia, and complicated urinary tract infections.[8][9][10][11]

Comparator 2: Ciprofloxacin

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.

  • Mechanism of Action: Ciprofloxacin inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and separation.[12]

  • In Vivo Efficacy: Ciprofloxacin has well-documented in vivo efficacy in treating a variety of infections and has been evaluated in numerous animal models and clinical settings.[13][14][15]

Proposed In Vivo Efficacy Study: A Head-to-Head Comparison

To ascertain the therapeutic potential of 2-(1H-Imidazol-1-yl)acetohydrazide, a rigorous and standardized in vivo study is essential. The neutropenic murine thigh infection model is a gold standard for the preclinical evaluation of antimicrobial agents due to its high reproducibility and translatability to human infections.[16][17][18][19]

Experimental Workflow

G cluster_0 Pre-Infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Analysis Phase Animal Acclimatization Animal Acclimatization Induction of Neutropenia Induction of Neutropenia Animal Acclimatization->Induction of Neutropenia Cyclophosphamide Bacterial Inoculation Bacterial Inoculation Induction of Neutropenia->Bacterial Inoculation Intramuscular Injection Initiation of Treatment Initiation of Treatment Bacterial Inoculation->Initiation of Treatment 2 hours post-infection Test Groups Group 1: Vehicle Control Group 2: 2-(1H-Imidazol-1-yl)acetohydrazide Group 3: Meropenem Group 4: Ciprofloxacin Initiation of Treatment->Test Groups Endpoint Analysis Endpoint Analysis Test Groups->Endpoint Analysis 24 hours post-treatment Tissue Homogenization Tissue Homogenization Endpoint Analysis->Tissue Homogenization Bacterial Load Quantification (CFU/g) Bacterial Load Quantification (CFU/g) Tissue Homogenization->Bacterial Load Quantification (CFU/g) Data Analysis and Comparison Data Analysis and Comparison Bacterial Load Quantification (CFU/g)->Data Analysis and Comparison

Caption: Proposed workflow for the neutropenic murine thigh infection model.

Detailed Experimental Protocol
  • Animal Model: Six-week-old, specific-pathogen-free, female ICR (CD-1) mice.

  • Induction of Neutropenia: Mice will be rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1) prior to infection.[19] This step is crucial to minimize the host immune response and isolate the effect of the antimicrobial agent.

  • Bacterial Strains: Clinically relevant strains of Staphylococcus aureus (ATCC 29213, a methicillin-sensitive strain) and Escherichia coli (ATCC 25922) will be used to represent Gram-positive and Gram-negative pathogens, respectively.

  • Infection Procedure: Two hours after the second dose of cyclophosphamide, mice will be anesthetized and injected intramuscularly into the right thigh with 0.1 mL of a bacterial suspension containing approximately 10^6 colony-forming units (CFU).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: 2-(1H-Imidazol-1-yl)acetohydrazide (dose-ranging study: 10, 25, 50 mg/kg).

    • Group 3: Meropenem (30 mg/kg).

    • Group 4: Ciprofloxacin (20 mg/kg).

  • Drug Administration: Treatment will be initiated 2 hours post-infection via intravenous or subcutaneous administration and repeated at specified intervals based on the preliminary pharmacokinetic data of the test compound.

  • Endpoint: At 24 hours post-treatment, mice will be euthanized, and the infected thigh muscle will be aseptically removed, weighed, and homogenized. The homogenate will be serially diluted and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Statistical Analysis: The reduction in bacterial load (log10 CFU/g) for each treatment group will be compared to the vehicle control group using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis.

Comparative Data Summary

The following tables present hypothetical but plausible data from the proposed in vivo study, providing a framework for evaluating the efficacy of 2-(1H-Imidazol-1-yl)acetohydrazide.

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs)
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
2-(1H-Imidazol-1-yl)acetohydrazide48
Meropenem0.1250.06
Ciprofloxacin0.50.015
Table 2: Hypothetical In Vivo Efficacy in Murine Thigh Infection Model
Treatment Group (Dose)Mean Bacterial Load (log10 CFU/g) vs. S. aureusReduction in Bacterial Load (log10 CFU/g) vs. ControlMean Bacterial Load (log10 CFU/g) vs. E. coliReduction in Bacterial Load (log10 CFU/g) vs. Control
Vehicle Control8.5-8.2-
2-(1H-Imidazol-1-yl)acetohydrazide (50 mg/kg)5.23.35.82.4
Meropenem (30 mg/kg)4.14.43.94.3
Ciprofloxacin (20 mg/kg)5.82.74.53.7

Hypothesized Mechanism of Action Pathway

The proposed antibacterial mechanism of 2-(1H-Imidazol-1-yl)acetohydrazide may involve multiple targets within the bacterial cell.

G cluster_0 Bacterial Cell 2-(1H-Imidazol-1-yl)acetohydrazide 2-(1H-Imidazol-1-yl)acetohydrazide Cell Membrane Disruption Cell Membrane Disruption 2-(1H-Imidazol-1-yl)acetohydrazide->Cell Membrane Disruption Enzyme Inhibition Enzyme Inhibition 2-(1H-Imidazol-1-yl)acetohydrazide->Enzyme Inhibition Bacterial Cell Bacterial Cell Increased Permeability Increased Permeability Cell Membrane Disruption->Increased Permeability Ion Leakage Ion Leakage Increased Permeability->Ion Leakage Cell Lysis Cell Lysis Ion Leakage->Cell Lysis Metabolic Pathway Disruption Metabolic Pathway Disruption Enzyme Inhibition->Metabolic Pathway Disruption Cell Death Cell Death Metabolic Pathway Disruption->Cell Death

Caption: Hypothesized antibacterial mechanism of 2-(1H-Imidazol-1-yl)acetohydrazide.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that 2-(1H-Imidazol-1-yl)acetohydrazide could be a promising candidate for a new antibacterial agent. A significant reduction in bacterial load against both Gram-positive and Gram-negative pathogens in a validated animal model would warrant its further development.

Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: To determine the optimal dosing regimen and to understand the relationship between drug exposure and antibacterial effect.

  • Toxicology Studies: To assess the safety profile of the compound in animal models.

  • Efficacy in Other Infection Models: Evaluation in additional models, such as a murine sepsis model, would provide a more comprehensive understanding of its therapeutic potential.[20][21][22][23][24]

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains, is crucial.

The journey from a promising compound to a clinically approved antibiotic is long and challenging. However, with a systematic and rigorous preclinical evaluation as outlined in this guide, novel candidates like 2-(1H-Imidazol-1-yl)acetohydrazide can be effectively assessed for their potential to address the growing crisis of antimicrobial resistance.

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